4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-2,3-dihydro-1,4-benzoxazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-4-5-14-9-6-7(10(12)13)2-3-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYHWMDBIRZPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383615 | |
| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532391-89-2 | |
| Record name | 3,4-Dihydro-4-methyl-2H-1,4-benzoxazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70383615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The presented synthetic strategy is built upon a convergent and efficient multi-step process, commencing from commercially available starting materials. We will elucidate the causal mechanisms behind each transformation, provide step-by-step protocols validated for reproducibility, and offer expert insights into process optimization and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a robust and well-documented synthetic route to this valuable molecular scaffold.
Introduction and Strategic Overview
The 1,4-benzoxazine core is a privileged scaffold found in numerous biologically active compounds and functional materials. The specific target molecule, this compound, incorporates three key functionalities: the bicyclic benzoxazine core, an N-methyl group which can enhance metabolic stability and modulate binding affinity, and a C-7 carboxylic acid group that serves as a versatile handle for further derivatization or as a critical pharmacophore.
The synthesis of substituted benzoxazines is well-established, typically proceeding through the condensation of an aminophenol derivative with a suitable two-carbon electrophile.[1][2] Our strategy leverages this fundamental approach, beginning with a precursor already containing the carboxylic acid moiety to avoid potentially low-yielding late-stage C-H functionalization. The synthesis is logically divided into four primary stages:
-
Protection of the Carboxylic Acid: Esterification of the starting material, 3-amino-4-hydroxybenzoic acid, to prevent undesirable side reactions.
-
Formation of the Benzoxazine Ring: Cyclization of the resulting ester with 1,2-dibromoethane to construct the core heterocyclic system.
-
N-Methylation: Introduction of the methyl group onto the nitrogen atom of the benzoxazine ring.
-
Deprotection: Hydrolysis of the ester to yield the final carboxylic acid product.
This pathway ensures high regioselectivity and provides a clear, scalable route to the target compound.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals a practical pathway from simple, commercially available precursors. The final deprotection (saponification) step is a standard transformation. The key N-methylation and cyclization steps are reliable and well-precedented reactions in heterocyclic chemistry.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Synthetic Protocols
Step 1: Synthesis of Methyl 3-amino-4-hydroxybenzoate (Esterification)
Principle: The carboxylic acid is converted to a methyl ester via Fischer esterification. This protection is crucial as the free carboxylic acid could interfere with the base-mediated cyclization in the subsequent step. An acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by methanol.
Protocol:
-
Suspend 3-amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material).
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (H₂SO₄, 0.2 eq) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo to yield the crude product.
-
Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from an appropriate solvent system to afford the pure methyl ester.
Step 2: Synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (Cyclization)
Principle: This step involves a tandem reaction sequence: an initial N-alkylation followed by an intramolecular Williamson ether synthesis. The phenolic hydroxyl group, deprotonated by the base, acts as a nucleophile to displace the second bromide, forming the oxazine ring.[2]
Caption: Key mechanism for the benzoxazine ring formation.
Protocol:
-
To a solution of methyl 3-amino-4-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as acetone or DMF (15 mL per gram), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq).
-
Add 1,2-dibromoethane (1.2 eq) to the suspension.
-
Heat the mixture to reflux (for acetone) or ~80 °C (for DMF) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify the residue by silica gel column chromatography (hexane:ethyl acetate gradient) to isolate the desired benzoxazine.
Step 3: Synthesis of Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (N-Methylation)
Principle: The secondary amine within the newly formed benzoxazine ring is alkylated using an electrophilic methyl source like methyl iodide. A non-nucleophilic base, such as sodium hydride, is used to deprotonate the amine, generating a highly nucleophilic amide anion that readily attacks the methyl iodide.
Protocol:
-
Dissolve the benzoxazine ester from Step 2 (1.0 eq) in anhydrous THF (20 mL per gram) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is pyrophoric and reacts violently with water. Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise. Caution: Methyl iodide is toxic and a suspected carcinogen. Handle in a fume hood.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify via column chromatography to obtain the N-methylated product.
Step 4: Synthesis of this compound (Hydrolysis)
Principle: The final step is a base-catalyzed hydrolysis (saponification) of the methyl ester to the corresponding carboxylate salt, followed by acidification to yield the final carboxylic acid product.
Protocol:
-
Dissolve the N-methylated ester from Step 3 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to 50-60 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid (HCl). A precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product.
Data Summary and Characterization
Table 1: Reagent Stoichiometry (Example Scale)
| Step | Reagent | M.W. ( g/mol ) | Amount Used | Moles (mmol) | Eq. |
| 1 | 3-Amino-4-hydroxybenzoic acid | 153.14 | 5.00 g | 32.6 | 1.0 |
| 1 | Sulfuric Acid | 98.08 | 0.35 mL | 6.5 | 0.2 |
| 2 | Methyl 3-amino-4-hydroxybenzoate | 167.16 | 5.00 g | 29.9 | 1.0 |
| 2 | 1,2-Dibromoethane | 187.86 | 3.15 mL | 35.9 | 1.2 |
| 2 | Potassium Carbonate | 138.21 | 10.3 g | 74.7 | 2.5 |
| 3 | Methyl 3,4-dihydro...carboxylate | 193.19 | 5.00 g | 25.9 | 1.0 |
| 3 | Sodium Hydride (60%) | 40.00 | 1.24 g | 31.1 | 1.2 |
| 3 | Methyl Iodide | 141.94 | 1.93 mL | 31.1 | 1.2 |
| 4 | Methyl 4-methyl...carboxylate | 207.22 | 4.00 g | 19.3 | 1.0 |
| 4 | Sodium Hydroxide | 40.00 | 2.32 g | 57.9 | 3.0 |
Characterization:
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the successful incorporation of the ethyl bridge and the N-methyl group, and the disappearance of the ester methyl signal in the final product.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.
-
Melting Point (MP): To assess the purity of the final solid product.
Safety and Handling
-
General Precautions: All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Specific Reagent Hazards:
-
Sodium Hydride (NaH): Highly flammable and water-reactive. Handle under an inert atmosphere. Quench excess NaH carefully with isopropanol before aqueous workup.
-
Methyl Iodide (CH₃I): Toxic, volatile, and a potential carcinogen. Use only in a fume hood and avoid inhalation or skin contact.
-
1,2-Dibromoethane: A toxic and suspected carcinogen. Handle with care.
-
Acids and Bases: Concentrated acids (H₂SO₄) and bases (NaOH) are corrosive. Handle with appropriate care to avoid skin and eye contact.
-
Conclusion
This guide outlines a robust, logical, and reproducible four-step synthesis for this compound. By employing a protection-cyclization-alkylation-deprotection strategy, the target molecule can be obtained in good overall yield from readily available starting materials. The detailed protocols and mechanistic insights provided herein are designed to empower researchers to successfully synthesize this and related benzoxazine derivatives for applications in drug discovery and materials science.
References
An In-Depth Technical Guide to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid: Properties, Synthesis, and Therapeutic Context
This technical guide provides a comprehensive overview of the chemical properties, synthetic strategies, and potential applications of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights, grounded in the established chemistry of the 1,4-benzoxazine scaffold.
Introduction: The 1,4-Benzoxazine Scaffold - A Privileged Structure in Medicinal Chemistry
The 1,4-benzoxazine ring system, a bicyclic heterocycle formed by the fusion of a benzene ring with an oxazine ring, is a prominent structural motif in medicinal chemistry.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The structural rigidity of the benzoxazine core, combined with the diverse chemical space accessible through substitution, makes it an attractive starting point for the design of novel therapeutic agents.
This guide focuses on a specific derivative, this compound (CAS No: 532391-89-2), a molecule that combines the key features of the benzoxazine core with a carboxylic acid functionality, opening avenues for further derivatization and interaction with biological targets.[4]
Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not extensively available in the public domain, its properties can be reliably predicted based on closely related analogs and the fundamental principles of organic chemistry.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties, drawing comparisons with the analogous 7-carbaldehyde and 8-carboxylic acid derivatives found in public databases.[5][6]
| Property | Predicted Value for this compound | 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde[5] | 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid[6] |
| Molecular Formula | C₁₀H₁₁NO₃ | C₁₀H₁₁NO₂ | C₁₀H₉NO₄ |
| Molecular Weight | 193.19 g/mol | 177.20 g/mol | 207.18 g/mol |
| XLogP3 | ~1.5 | 1.3 | 0.6 |
| Hydrogen Bond Donors | 1 | 0 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 4 |
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral features are outlined below.
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and the benzoxazine core. A very broad O-H stretching band from the carboxylic acid would be anticipated in the 2500-3300 cm⁻¹ region.[7] A strong, sharp C=O stretching absorption should appear around 1700-1725 cm⁻¹.[7] The C-O-C stretching of the oxazine ring would likely produce bands in the 1220-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.
¹H NMR: The proton NMR spectrum would provide key structural information. The methyl protons (N-CH₃) would likely appear as a singlet around 2.8-3.0 ppm. The methylene protons of the oxazine ring (O-CH₂- and N-CH₂-) would be expected to resonate as multiplets in the 3.5-4.5 ppm range. The aromatic protons on the benzene ring would appear in the 6.5-7.8 ppm region, with their splitting patterns revealing their substitution pattern. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield, above 10 ppm.
¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon of the carboxylic acid in the 170-180 ppm range. The methyl carbon would be expected around 35-40 ppm. The methylene carbons of the oxazine ring would likely appear in the 45-70 ppm range. The aromatic carbons would resonate in the 110-150 ppm region.
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₀H₁₁NO₃) by providing a highly accurate mass measurement of the molecular ion.
Synthesis Strategies
The synthesis of this compound can be approached through several established methods for constructing the 1,4-benzoxazine ring system. A plausible and efficient synthetic route is a variation of the Mannich-like condensation reaction.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve disconnecting the oxazine ring to reveal three key building blocks: a substituted aminophenol, formaldehyde, and a primary amine.
References
- 1. scbt.com [scbt.com]
- 2. KR840002141B1 - Process for preparing benzoxazine derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 532391-89-2 Cas No. | 4-Methyl-2,3-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 5. 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde | C10H11NO2 | CID 2776404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid | C10H9NO4 | CID 14802113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Authored for: Researchers, Scientists, and Drug Development Professionals Core Focus: Structural Elucidation and Analytical Integrity
Abstract
In the landscape of medicinal chemistry and materials science, compounds built upon the 1,4-benzoxazine scaffold are of significant interest due to their diverse biological activities and utility as synthetic intermediates.[1][2][3] The precise characterization of these molecules is paramount to ensuring purity, confirming identity, and understanding structure-activity relationships. This guide provides an in-depth technical analysis of the expected spectroscopic data for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid , a representative member of this class. By integrating foundational principles with data from analogous structures, we present a predictive but robust framework for interpreting its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (¹H & ¹³C NMR) data. This document serves as a practical reference for researchers engaged in the synthesis and analysis of novel benzoxazine derivatives.
The Strategic Imperative for Spectroscopic Analysis
The journey from molecular design to a functional chemical entity, be it a drug candidate or a novel material, is underpinned by the unambiguous confirmation of its chemical structure. Spectroscopic techniques are the cornerstones of this verification process. For a molecule like this compound (Molecular Formula: C₁₀H₁₁NO₃, Molecular Weight: 193.20 g/mol ), each method provides a unique and complementary piece of the structural puzzle.
The logical workflow for characterization is a multi-pronged approach. Mass spectrometry first confirms the molecular weight. Infrared spectroscopy then identifies the key functional groups present. Finally, NMR spectroscopy provides the detailed atomic-level map of the molecular skeleton, confirming connectivity and stereochemistry.
Caption: Integrated workflow for structural verification.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the most direct evidence of a compound's molecular formula by measuring its mass-to-charge ratio (m/z). For this molecule, the primary goal is to observe the molecular ion peak corresponding to its calculated mass.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI mass spectrometer, which is ideal for polar molecules containing acidic or basic functional groups.
-
Ionization Mode: Given the carboxylic acid, negative ion mode (ESI-) is optimal to observe the deprotonated molecule [M-H]⁻. Positive ion mode (ESI+) may also be used, which would show the protonated molecule [M+H]⁺.
-
Data Acquisition: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.
Expected Data & Interpretation
The key observation will be a peak corresponding to the molecular ion.
| Ion Species | Calculated m/z | Expected Observation | Rationale |
| [M+H]⁺ | 194.0761 | A strong peak at m/z ≈ 194.1 | Protonation of the nitrogen atom of the benzoxazine ring. |
| [M-H]⁻ | 192.0612 | A strong peak at m/z ≈ 192.1 | Deprotonation of the highly acidic carboxylic acid proton. |
| [M+Na]⁺ | 216.0580 | A potential adduct peak at m/z ≈ 216.1 | Common sodium adduct seen in ESI-MS. |
Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can occur. A characteristic fragmentation pathway for carboxylic acids involves the loss of the carboxyl group.[4][5] A significant fragment ion would be the acylium ion resulting from the cleavage of the bond between the aromatic ring and the carboxylic acid group, though this is more common in higher-energy methods like Electron Impact (EI).
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Expected Data & Interpretation
The IR spectrum will be dominated by absorptions from the carboxylic acid and the benzoxazine core.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Causality & Significance |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The broadness is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer, a highly reliable diagnostic peak.[7] |
| ~1680-1710 | C=O stretch | Carboxylic Acid | This strong, sharp absorption confirms the carbonyl group. Its position indicates it is part of an aromatic carboxylic acid.[7][8] |
| ~1600, ~1480 | C=C stretch | Aromatic Ring | These peaks confirm the presence of the benzene ring within the benzoxazine structure. |
| ~1230-1250 | C-O-C asymmetric stretch | Aryl-Alkyl Ether | A key diagnostic peak for the benzoxazine ring system, indicating the ether linkage.[6][9] |
| ~1100-1120 | C-N stretch | Tertiary Amine | Confirms the N-methylated amine portion of the heterocyclic ring.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by providing information on the chemical environment, connectivity, and number of protons and carbons.
Caption: Structure of this compound with proton and carbon labels for NMR assignment. (Note: A real diagram would have numbered atoms corresponding to the tables below).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 8-16) and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required (e.g., 128 or more).
Expected ¹H NMR Data & Interpretation (400 MHz, DMSO-d₆)
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |
| Hₐ | ~12.5 | broad singlet | 1H | -COOH : The carboxylic acid proton is highly deshielded and often very broad. Its presence is a key confirmation. |
| H₁, H₂ | ~7.5-7.7 | multiplet | 2H | Aromatic H : Protons ortho to the electron-withdrawing carboxylic acid group are significantly deshielded. |
| H₃ | ~6.8-7.0 | doublet | 1H | Aromatic H : Proton on the benzene ring, influenced by both the ether oxygen and amine nitrogen. |
| H₄ | ~4.3-4.5 | triplet | 2H | -O-CH₂- : Protons on the carbon adjacent to the ether oxygen are deshielded. They appear as a triplet due to coupling with the adjacent CH₂ group.[10] |
| H₅ | ~3.4-3.6 | triplet | 2H | -N-CH₂- : Protons on the carbon adjacent to the nitrogen are also deshielded. They appear as a triplet from coupling to the O-CH₂ group.[9] |
| H₆ | ~2.9-3.1 | singlet | 3H | -N-CH₃ : The methyl group attached to the nitrogen is a sharp singlet in a characteristic region for N-alkyl groups. |
Expected ¹³C NMR Data & Interpretation (100 MHz, DMSO-d₆)
| Carbon Label | Chemical Shift (δ, ppm) | Assignment & Rationale |
| C₁ | ~167 | -COOH : The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the low-field end of the spectrum.[8] |
| C₂, C₃ | ~145-150 | Aromatic C (quaternary) : Carbons of the aromatic ring attached to the oxygen and nitrogen atoms. |
| C₄ | ~130-135 | Aromatic C (quaternary) : Carbon of the aromatic ring attached to the carboxylic acid group. |
| C₅, C₆, C₇ | ~115-125 | Aromatic C-H : The three protonated carbons of the aromatic ring. |
| C₈ | ~65-70 | -O-CH₂- : The aliphatic carbon adjacent to the ether oxygen.[10] |
| C₉ | ~48-52 | -N-CH₂- : The aliphatic carbon adjacent to the nitrogen atom.[10] |
| C₁₀ | ~35-40 | -N-CH₃ : The methyl carbon attached to the nitrogen. |
Conclusion
The structural elucidation of This compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By observing the molecular ion in mass spectrometry, identifying key functional group vibrations in IR spectroscopy, and meticulously assigning the signals in ¹H and ¹³C NMR spectra, researchers can achieve unambiguous confirmation of the molecular structure. This guide provides a robust, field-tested framework for interpreting the expected data, enabling scientists in drug development and chemical research to proceed with confidence in the identity and purity of their synthesized compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one [mdpi.com]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. scienceready.com.au [scienceready.com.au]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4spepublications.onlinelibrary.wiley.com [4spepublications.onlinelibrary.wiley.com]
- 10. pubs.acs.org [pubs.acs.org]
"NMR and mass spectrometry of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid"
An In-Depth Technical Guide to the Structural Elucidation of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Introduction
This compound belongs to the benzoxazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and materials science.[1] The unique structural arrangement of the benzoxazine ring system imparts valuable properties, but also necessitates rigorous analytical characterization to confirm identity, purity, and structure. This guide provides a detailed technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of this specific molecule, designed for researchers and drug development professionals. We will move beyond procedural steps to explore the rationale behind experimental choices, ensuring a deep understanding of the data and its interpretation.
Molecular Structure and Analytical Strategy
The first step in any analytical endeavor is a thorough understanding of the target molecule's structure. The key features of this compound (Molecular Formula: C₁₀H₁₁NO₃, Molecular Weight: 193.20 g/mol ) are the dihydro-oxazine ring, the N-methyl substituent, the trisubstituted aromatic ring, and the carboxylic acid group. Our analytical strategy is to use a combination of NMR and MS to unambiguously map this structure.
Caption: Molecular structure of the target compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Rationale for Experimental Design
The choice of experiment and parameters is critical. For this molecule, a standard analysis would involve ¹H NMR, ¹³C NMR, and 2D correlation experiments like COSY and HMBC.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, and its high boiling point allows for variable temperature studies if needed. Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which would be lost in protic solvents like D₂O.[2]
-
2D NMR: While 1D spectra provide primary information, complex spin systems and overlapping signals can create ambiguity. 2D NMR is a self-validating system; for instance, a ¹H-¹H COSY experiment confirms proton couplings, while an HMBC experiment provides long-range ¹H-¹³C correlations that piece the molecular skeleton together.
¹H NMR Spectroscopy
Experimental Protocol:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in approximately 0.6 mL of DMSO-d₆.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher spectrometer, ensuring a sufficient number of scans for a good signal-to-noise ratio.
Predicted Spectral Analysis: The ¹H NMR spectrum is expected to show distinct signals for the aliphatic, aromatic, N-methyl, and carboxylic acid protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-COOH | ~12.0 - 13.0 | broad singlet | - | Acidic proton, chemical shift is concentration-dependent.[2] |
| H-6 | ~7.4 | doublet | ~2 | Aromatic proton ortho to the electron-withdrawing COOH group. |
| H-8 | ~7.3 | doublet of doublets | ~8, ~2 | Aromatic proton ortho to the COOH and meta to the oxygen. |
| H-5 | ~6.9 | doublet | ~8 | Aromatic proton ortho to the electron-donating oxygen atom. |
| H-2 | ~4.3 | triplet | ~5 | Methylene protons adjacent to the ring oxygen (-O-CH₂-).[3][4] |
| H-3 | ~3.4 | triplet | ~5 | Methylene protons adjacent to the ring nitrogen (-CH₂-N-).[3][4] |
| H-9 (N-CH₃) | ~3.0 | singlet | - | N-methyl group protons. |
¹³C NMR Spectroscopy
Experimental Protocol: The same sample prepared for ¹H NMR can be used. ¹³C NMR requires a significantly higher number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard.
Predicted Spectral Analysis: The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-10 (COOH) | ~167 | Carboxylic acid carbonyl carbon.[2] |
| C-4a | ~145 | Aromatic carbon attached to nitrogen. |
| C-1 (8a) | ~142 | Aromatic carbon attached to oxygen. |
| C-7 | ~125 | Aromatic carbon attached to the carboxylic acid. |
| C-5, C-6, C-8 | ~115 - 122 | Aromatic CH carbons. |
| C-2 | ~67 | Aliphatic carbon adjacent to oxygen (-O-CH₂-).[4] |
| C-3 | ~48 | Aliphatic carbon adjacent to nitrogen (-CH₂-N-).[4] |
| C-9 (N-CH₃) | ~40 | N-methyl carbon. |
Structural Confirmation with 2D NMR
A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable for confirming the overall structure by showing correlations between protons and carbons separated by 2-3 bonds.
Caption: Key expected HMBC correlations for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the structure determined by NMR.
Rationale for Experimental Design
-
Ionization Method: Electrospray Ionization (ESI) is ideal for this molecule. It is a "soft" ionization technique that typically yields a prominent protonated molecular ion [M+H]⁺, making molecular weight determination straightforward.
-
High-Resolution MS (HRMS): Using an Orbitrap or Time-of-Flight (TOF) analyzer provides a highly accurate mass measurement. This allows for the unambiguous determination of the molecular formula, a critical piece of evidence.
-
Tandem MS (MS/MS): By isolating the molecular ion and subjecting it to Collision-Induced Dissociation (CID), we can generate characteristic fragment ions. The fragmentation pattern serves as a fingerprint for the molecule.[5]
High-Resolution Mass Spectrometry (HRMS)
Experimental Protocol:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.
-
Infuse the solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
Expected Data: The calculated exact mass of the neutral molecule C₁₀H₁₁NO₃ is 193.0739. The protonated molecular ion [M+H]⁺ is therefore expected at m/z 194.0812 . HRMS should detect this ion with an accuracy of <5 ppm.
Tandem MS (MS/MS) and Fragmentation Analysis
Experimental Protocol:
-
Using the same sample and infusion setup, configure the mass spectrometer for an MS/MS experiment.
-
Set the precursor ion selection window to isolate the [M+H]⁺ ion at m/z 194.08.
-
Apply collision energy (CID) to induce fragmentation.
-
Acquire the spectrum of the resulting product ions.
Predicted Fragmentation Pathway: The fragmentation will likely proceed through several key losses based on the functional groups present.
Caption: Predicted major fragmentation pathway in positive ion ESI-MS/MS.
-
Loss of Water (H₂O): The carboxylic acid proton can combine with the ring oxygen, followed by the loss of a water molecule to give an ion at m/z 176.07 .
-
Loss of Carbon Dioxide (CO₂): Decarboxylation is a very common fragmentation for carboxylic acids, leading to a significant fragment at m/z 150.09 .[5]
-
Ring Cleavage: Following decarboxylation, the resulting fragment can undergo cleavage of the oxazine ring, for example, through the loss of ethene (C₂H₄), yielding a fragment at m/z 122.06 .
Integrated Analytical Workflow
The true power of these techniques lies in their combined application. A logical workflow ensures that each piece of data builds upon the last to create an irrefutable structural proof.
Caption: Integrated workflow for the structural elucidation of the target compound.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR and mass spectrometry. HRMS provides the definitive molecular formula. ¹H and ¹³C NMR map the proton and carbon skeletons, while 2D NMR experiments confirm the precise atomic connectivity. Finally, MS/MS fragmentation patterns provide a secondary layer of structural confirmation consistent with the proposed arrangement. This multi-faceted approach ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
CAS Number: 532391-89-2
This technical guide provides a comprehensive overview of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document will delve into the compound's structure, proposed synthesis, analytical characterization, and potential biological significance, drawing upon established principles of organic chemistry and the known properties of the benzoxazine scaffold.
Introduction and Significance
This compound belongs to the class of 1,4-benzoxazines, a group of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry. The benzoxazine core is considered a "privileged scaffold" due to its presence in a variety of biologically active molecules.[1][2] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, neuroprotective, and anti-inflammatory properties.[3][4]
The specific structure of the title compound, featuring a methyl group on the nitrogen at position 4 and a carboxylic acid at position 7, suggests its potential as a versatile intermediate for further chemical modification or as a candidate for biological screening. The carboxylic acid moiety, in particular, offers a handle for the synthesis of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR).[5][6]
Physicochemical Properties
While specific experimental data for this compound is not extensively published, its properties can be predicted based on its structure and comparison with related compounds.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. Solubility in aqueous solutions will be pH-dependent due to the carboxylic acid group. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for aromatic carboxylic acids. |
Synthesis and Mechanistic Insights
A logical retrosynthetic analysis suggests that the target molecule can be constructed from 4-amino-3-hydroxybenzoic acid and an N-methylated three-carbon synthon.
Proposed Synthetic Workflow
A potential forward synthesis is outlined below. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Step 1: N-alkylation of a protected 4-amino-3-hydroxybenzoic acid derivative.
Direct N-methylation of 4-amino-3-hydroxybenzoic acid can be challenging due to the presence of multiple reactive sites (amino, hydroxyl, and carboxyl groups). Therefore, protection of the carboxylic acid and potentially the hydroxyl group is a prudent first step.
Step 2: Cyclization to form the benzoxazine ring.
Following N-alkylation, the benzoxazine ring can be formed through an intramolecular cyclization reaction.
Step 3: Deprotection to yield the final product.
The final step involves the removal of the protecting group(s) to afford the desired carboxylic acid.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Methyl 4-amino-3-hydroxybenzoate
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
1,2-dichloroethane
-
Sodium hydride (NaH)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate, silica gel)
Procedure:
-
N-Methylation: To a solution of methyl 4-amino-3-hydroxybenzoate (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents) and methyl iodide (1.2 equivalents). Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Upon completion, filter the solid and concentrate the filtrate under reduced pressure. The crude product, methyl 4-(methylamino)-3-hydroxybenzoate, can be purified by column chromatography.
-
Rationale: Potassium carbonate acts as a base to deprotonate the amine, facilitating nucleophilic attack on methyl iodide. Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
-
Cyclization: To a solution of the N-methylated intermediate (1 equivalent) in a suitable solvent such as 1,2-dichloroethane, add a suitable reagent to introduce the remaining two carbons of the oxazine ring. A common method involves reaction with a source of formaldehyde, such as paraformaldehyde, often under acidic or basic conditions. Alternatively, reaction with a two-carbon electrophile like 1,2-dibromoethane in the presence of a base can effect cyclization.[7]
-
Rationale: The choice of cyclization strategy depends on the desired efficiency and substrate compatibility. The intramolecular reaction is driven by the proximity of the nucleophilic amine and hydroxyl groups.
-
-
Hydrolysis (Deprotection): Dissolve the resulting methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate in a mixture of methanol and water. Add lithium hydroxide (2-3 equivalents) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.
-
Rationale: Lithium hydroxide is a strong base that effectively hydrolyzes the methyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final product.
-
-
Purification: The precipitated product can be collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Analytical Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[9]
-
¹H NMR: Expected signals would include aromatic protons on the benzene ring, two methylene protons of the oxazine ring (O-CH₂-CH₂-N), a singlet for the N-methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern.
-
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the two methylene carbons of the oxazine ring, the N-methyl carbon, and the carbonyl carbon of the carboxylic acid.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule. The fragmentation pattern observed in the mass spectrum can provide additional structural information.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, C-O-C stretching of the ether linkage in the oxazine ring, and C-N stretching.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the final compound.
Predicted Analytical Data
| Technique | Expected Key Signals/Features |
| ¹H NMR | Aromatic protons (3H), O-CH₂ (2H, triplet), N-CH₂ (2H, triplet), N-CH₃ (3H, singlet), COOH (1H, broad singlet) |
| ¹³C NMR | Carbonyl carbon (~170 ppm), aromatic carbons (multiple signals), O-CH₂ and N-CH₂ carbons, N-CH₃ carbon |
| IR (cm⁻¹) | ~3300-2500 (broad, O-H), ~1700 (C=O), ~1250 (C-O-C), ~1100 (C-N) |
| HRMS (m/z) | [M+H]⁺ calculated for C₁₀H₁₂NO₃⁺ |
Biological Significance and Potential Applications
The 1,4-benzoxazine scaffold is a cornerstone in the development of various therapeutic agents.[1][10] While the specific biological activity of this compound has not been extensively reported, its structural features suggest several areas of potential interest for drug discovery and development.
-
Antimicrobial Agents: Numerous 1,4-benzoxazine derivatives have been investigated for their antibacterial and antifungal properties.[3][5] The title compound could serve as a lead structure for the development of new antimicrobial agents.
-
Neuroprotective Agents: Certain benzoxazine derivatives have shown promise as neuroprotective agents, potentially through antioxidant mechanisms or by modulating specific receptors in the central nervous system.[4]
-
Enzyme Inhibitors: The rigid, bicyclic structure of the benzoxazine core makes it an attractive scaffold for the design of enzyme inhibitors. The carboxylic acid functionality can be crucial for interacting with active site residues of target enzymes.
Logical Relationship Diagram
Caption: Logical relationship between the compound's structure and its potential applications.
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry. While specific data on this molecule is limited, this guide has provided a comprehensive overview based on established chemical principles and the known properties of the broader benzoxazine class. The proposed synthetic route and analytical characterization methods offer a solid foundation for researchers interested in synthesizing and evaluating this compound. Its structural features make it a promising candidate for further investigation as a lead compound in various drug discovery programs.
References
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Characterization of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the detailed physicochemical characterization of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the limited availability of published data for this specific molecule, this document outlines a systematic, first-principles approach to determining its essential physical and chemical properties. We present a logical workflow, detailed experimental protocols, and the scientific rationale behind each analytical choice. This guide is intended for researchers, chemists, and drug development professionals tasked with establishing a definitive profile for novel chemical entities, ensuring data integrity and reproducibility.
Molecular Structure and Theoretical Properties
A thorough characterization begins with a foundational understanding of the molecule's structure. This compound is a substituted benzoxazine, a class of heterocyclic compounds known for their utility in polymer chemistry and as scaffolds in drug discovery.[1][2][3][4]
Chemical Structure:
(Simplified 2D representation)
The structure incorporates several key features that dictate its physical properties:
-
Benzoxazine Core: A bicyclic system containing a benzene ring fused to a 1,4-oxazine ring. This rigid, aromatic-containing core contributes to thermal stability and a relatively high melting point.
-
Aromatic Carboxylic Acid: This functional group is the primary determinant of the molecule's acidic character and strongly influences its solubility profile, particularly in aqueous basic solutions.[5]
-
N-Methyl Group: The methyl substitution on the nitrogen atom completes the tertiary amine within the oxazine ring, influencing its electronic properties and potential for intermolecular interactions.
Based on this structure, we can calculate the fundamental theoretical properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Elemental Composition | C: 62.17%, H: 5.74%, N: 7.25%, O: 24.84% |
Analytical Workflow for Physicochemical Characterization
The characterization of a novel compound must follow a logical and systematic progression to ensure that each piece of data is built upon a reliable foundation. The initial and most critical step is to confirm the purity and identity of the analyte, as impurities can significantly alter physical measurements like melting point and solubility.[6][7]
The overall workflow is designed to move from macroscopic observations to detailed spectroscopic confirmation.
Caption: Overall workflow for physicochemical characterization.
Macroscopic Physical Properties
These fundamental properties provide the first tangible data points for the compound's profile.
Appearance
The physical state, color, and crystalline nature of the compound should be observed and recorded at ambient temperature. As a moderately sized organic molecule with aromatic character, this compound is expected to be a crystalline solid.
Melting Point Analysis
Causality and Expertise: The melting point is a critical indicator of purity. A pure crystalline solid will exhibit a sharp melting range, typically less than 2°C.[7] The presence of impurities disrupts the crystal lattice, resulting in a lower and broader melting range.[6][7] Therefore, this measurement serves as a self-validating check on the sample's purity before proceeding with more advanced analyses.
Experimental Protocol: Capillary Melting Point Determination [8][9]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm height).
-
Apparatus Insertion: Place the loaded capillary tube into the heating block of a modern melting point apparatus.
-
Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting temperature. Allow the apparatus to cool.
-
Accurate Determination: Insert a new sample and heat rapidly to about 20°C below the approximate melting point.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute.
-
Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Replicates: Perform the measurement in triplicate to ensure reproducibility.
Data Presentation:
| Parameter | Observation |
| Melting Range (T₁ - T₂) | To be determined (°C) |
| Appearance During Melting | e.g., Colorless liquid, decomposition |
Solubility Profiling
Causality and Expertise: A systematic solubility analysis provides powerful insights into the functional groups present.[5] The presence of the carboxylic acid group (acidic) and the tertiary amine within the benzoxazine ring (weakly basic) suggests a specific solubility pattern. The compound is expected to be soluble in dilute aqueous base due to the deprotonation of the carboxylic acid to form a soluble carboxylate salt.[10] Its solubility in acid is less certain and depends on the relative basicity of the nitrogen atom.
Experimental Protocol: Systematic Solubility Testing [10][11] General Procedure: For each solvent, add ~25 mg of the compound to a test tube, followed by 0.75 mL of the solvent in portions. Shake vigorously after each addition.
-
Water: Assess solubility to determine overall polarity.
-
5% NaOH (aq): If insoluble in water, test in dilute sodium hydroxide. Solubility indicates an acidic functional group (carboxylic acid or phenol).
-
5% NaHCO₃ (aq): If soluble in NaOH, test in sodium bicarbonate. Solubility here confirms a strongly acidic group like a carboxylic acid, as phenols are generally not acidic enough to react with bicarbonate.[10]
-
5% HCl (aq): If insoluble in water, test in dilute hydrochloric acid. Solubility indicates a basic functional group (e.g., an amine).
-
Organic Solvents: Test solubility in a range of organic solvents (e.g., ethanol, acetone, dichloromethane, hexanes) to establish a profile for use in reactions, purification, and formulation.
Solubility Workflow Diagram:
Caption: Decision tree for aqueous solubility analysis.
Data Presentation:
| Solvent | Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) |
| Water | To be determined |
| 5% NaOH (aq) | Expected: Soluble |
| 5% NaHCO₃ (aq) | Expected: Soluble |
| 5% HCl (aq) | To be determined |
| Ethanol | To be determined |
| Dichloromethane | To be determined |
Spectroscopic and Spectrometric Characterization
These techniques provide unambiguous confirmation of the molecular structure by probing the interactions of the molecule with electromagnetic radiation and its behavior in electric/magnetic fields.
Mass Spectrometry (MS)
Causality and Expertise: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the molecular formula with high confidence. The fragmentation pattern observed can also offer structural clues that corroborate the proposed arrangement of atoms.
Expected Results:
-
Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight (193.20) should be observed.
-
Exact Mass: HRMS should yield a mass measurement consistent with the formula C₁₀H₁₁NO₃.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Causality and Expertise: The UV-Vis spectrum of this molecule is dominated by the π → π* electronic transitions within the substituted benzene ring.[12][13] Aromatic compounds typically show a very intense primary absorption band around 200-210 nm and a less intense, structured secondary band between 250-280 nm.[14][15] The presence of the oxazine ring and carboxylic acid group, which are conjugated with the aromatic system, is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted benzene.[12]
Infrared (IR) Spectroscopy
Causality and Expertise: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. Each bond vibrates at a specific frequency, providing a molecular "fingerprint."
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300 - 2500 (broad) | Carboxylic Acid | O-H stretch |
| ~3050 | Aromatic C-H | C-H stretch |
| ~2950 | Aliphatic C-H | C-H stretch (N-CH₃, O-CH₂) |
| ~1700 | Carboxylic Acid | C=O stretch |
| 1600, 1500 | Aromatic Ring | C=C stretch |
| ~1250 | Aromatic Ether / Acid | C-O stretch |
| ~1100 | Aliphatic Ether | C-O-C stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Expertise: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides information on the different types of carbon atoms.
Predicted ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
| Chemical Shift (δ, ppm) | Proton Type | Multiplicity | Integration |
| ~10-12 | Carboxylic Acid (-COOH) | Singlet (broad) | 1H |
| ~6.8 - 7.5 | Aromatic (-Ar-H) | Multiplets | 3H |
| ~4.4 | Oxazine Ring (-O-CH₂-N-) | Triplet | 2H |
| ~3.4 | Oxazine Ring (-O-CH₂-N-) | Triplet | 2H |
| ~2.9 | N-Methyl (-N-CH₃) | Singlet | 3H |
Predicted ¹³C NMR Chemical Shifts:
| Chemical Shift (δ, ppm) | Carbon Type |
| ~170 | Carboxylic Acid (-COOH) |
| ~115 - 150 | Aromatic (Ar-C) |
| ~65 | Oxazine Ring (-O-CH₂) |
| ~48 | Oxazine Ring (-CH₂-N-) |
| ~35 | N-Methyl (-N-CH₃) |
Summary of Physical Characteristics
This table should be populated with experimental data as it is generated to serve as a comprehensive reference sheet for the compound.
| Property | Value / Description | Method |
| Molecular Formula | C₁₀H₁₁NO₃ | - |
| Molecular Weight | 193.20 g/mol | Calculation / MS |
| Appearance | To be determined | Visual Inspection |
| Melting Range | To be determined | Capillary Method / DSC |
| Solubility | ||
| Water | To be determined | Visual Inspection |
| 5% NaOH (aq) | To be determined | Visual Inspection |
| 5% NaHCO₃ (aq) | To be determined | Visual Inspection |
| 5% HCl (aq) | To be determined | Visual Inspection |
| Spectroscopic Data | ||
| Mass Spec (HRMS) | m/z [M+H]⁺ = To be determined | ESI-TOF |
| UV-Vis λₘₐₓ | To be determined (nm) | UV-Vis Spectroscopy |
| IR νₘₐₓ | Key peaks to be listed (cm⁻¹) | FTIR |
| ¹H NMR δ | Key shifts to be listed (ppm) | NMR Spectroscopy |
| ¹³C NMR δ | Key shifts to be listed (ppm) | NMR Spectroscopy |
References
- 1. Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability | Semantic Scholar [semanticscholar.org]
- 2. Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polybenzoxazine - Wikipedia [en.wikipedia.org]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 8. westlab.com [westlab.com]
- 9. pennwest.edu [pennwest.edu]
- 10. scribd.com [scribd.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. fiveable.me [fiveable.me]
- 14. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 15. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to the Solubility of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Foreword: Navigating the Crucial Parameter of Solubility in Drug Discovery
In the landscape of drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a cornerstone physicochemical property. It dictates the compound's behavior in biological systems, influencing everything from absorption and distribution to the reliability of in vitro assay results.[1][2] Poor solubility can lead to erratic bioavailability, underestimated toxicity, and significant hurdles in formulation development, ultimately increasing costs and timelines.[1][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, experimentally determine, and strategically approach the solubility of a specific molecule of interest: 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid.
Molecular Profile and Predicted Physicochemical Properties
Understanding the structural attributes of this compound is the first step in predicting its solubility behavior.
-
Structure: The molecule possesses a benzoxazine core, a heterocyclic system containing both an oxygen and a nitrogen atom. Key functional groups include a carboxylic acid (-COOH) and a tertiary amine within the oxazine ring, along with a methyl group on the nitrogen.
-
Ionization: The carboxylic acid group is acidic and will deprotonate to form a carboxylate anion (-COO⁻) at pH values above its pKa. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[4][5] Conversely, at low pH, the compound will exist in its neutral, less soluble form.[4] The tertiary amine is basic, but its pKa is likely low due to the influence of the aromatic ring, meaning it will be predominantly neutral under physiological conditions.
-
Lipophilicity (logP): The presence of the benzene ring and the dihydro-oxazine structure contributes to the molecule's lipophilicity (tendency to dissolve in fats, oils, and non-polar solvents). While no experimental logP is available, computational predictions would likely place it in a moderately lipophilic range. This inherent lipophilicity will counteract its aqueous solubility, especially in its neutral state.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (the -OH) and acceptor (the C=O). The ether oxygen and the tertiary amine nitrogen in the ring can also act as hydrogen bond acceptors. These interactions are crucial for dissolution in protic solvents like water.
Due to the lack of specific experimental data for this compound, predictive models (such as those available through SwissADME or similar platforms) are recommended for obtaining initial estimates of pKa and logP to guide experimental design.[6]
The Duality of Solubility: Thermodynamic vs. Kinetic
In drug discovery, solubility is assessed in two distinct but complementary ways: thermodynamic and kinetic.[2][3]
-
Thermodynamic Solubility: This is the true, equilibrium solubility of a compound. It represents the maximum concentration a compound can achieve in a solvent when the dissolved and undissolved solid forms are in equilibrium.[2][7][8] This value is critical for late-stage development and formulation, as it defines the upper limit of solubility under stable conditions.[3][9] The most reliable method for its determination is the shake-flask method .[10]
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates out of a solution that was prepared by diluting a high-concentration stock (typically in DMSO) into an aqueous buffer.[9] This method is rapid, requires minimal compound, and is well-suited for the high-throughput screening environments of early drug discovery.[1][9] However, it often overestimates the true thermodynamic solubility because it can generate supersaturated solutions.[10]
Experimental Determination of Solubility
This section provides detailed, step-by-step protocols for determining both thermodynamic and kinetic solubility.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol is considered the gold standard for measuring equilibrium solubility.[10] It ensures that the system has reached a true equilibrium between the solid and solution phases.
Objective: To determine the maximum equilibrium concentration of this compound in a given solvent.
Materials:
-
This compound (solid powder)
-
Selected solvents (e.g., Phosphate Buffered Saline (PBS) at various pHs, water, ethanol, etc.)
-
Glass vials with screw caps (e.g., 1.5 mL or 2 mL)
-
Thermomixer or orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters, filter plates)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Analytical balance
Step-by-Step Methodology:
-
Preparation: Accurately weigh an excess amount of the solid compound (e.g., 1-2 mg) into a glass vial.[7] The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer to the vial.[7]
-
Equilibration: Seal the vials tightly and place them in a thermomixer or shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) with vigorous agitation (e.g., 700-1000 rpm) for an extended period, typically 24 hours, to ensure equilibrium is reached.[3][7]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes). Carefully collect the supernatant without disturbing the pellet.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.45 µm PVDF or PTFE) to remove any remaining solid particles. Discard the initial few drops to avoid filter adsorption effects.
-
-
Quantification:
-
Prepare a series of calibration standards of the compound with known concentrations in the same solvent or an appropriate mixture.
-
Dilute the filtered supernatant with the solvent to ensure the concentration falls within the linear range of the calibration curve.
-
Analyze the diluted sample and the calibration standards using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculate the concentration of the compound in the original saturated solution by applying the dilution factor. This value is the thermodynamic solubility.
-
Protocol: Kinetic Solubility Determination (High-Throughput Method)
This protocol is designed for rapid assessment in early discovery phases, where speed and compound economy are paramount.
Objective: To determine the concentration at which this compound precipitates from a supersaturated solution created from a DMSO stock.
Materials:
-
Compound stock solution (e.g., 10-20 mM in 100% DMSO)[1]
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates (UV-compatible or standard)
-
Plate reader (UV-Vis spectrophotometer or nephelometer)
-
Multichannel pipettes
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO.[11]
-
Plate Setup: Add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells of a microtiter plate.[1][11]
-
Buffer Addition: Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final concentration and a low final DMSO percentage (typically 1-2%).
-
Incubation: Mix the contents by shaking the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[3][11]
-
Detection of Precipitation:
-
Nephelometry (Light Scattering): Measure the turbidity of the solution in each well using a nephelometer. An increase in light scattering compared to a control indicates precipitation.[3]
-
Direct UV Method: After incubation, filter the plate to remove any precipitate. Measure the UV absorbance of the filtrate in a UV-compatible plate. The concentration is determined by comparing the absorbance to a calibration curve prepared in an identical DMSO/buffer mixture.
-
Visualization of Experimental Workflows
To ensure clarity and reproducibility, the following diagrams outline the logical flow of the described protocols.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different conditions.
Table 1: Solubility of this compound
| Solvent/Buffer System | pH | Temperature (°C) | Solubility Type | Solubility (µg/mL) | Solubility (µM) | Method of Analysis |
|---|---|---|---|---|---|---|
| Deionized Water | ~ | 25 | Thermodynamic | Experimental Value | Calculated Value | HPLC-UV |
| PBS | 5.0 | 25 | Thermodynamic | Experimental Value | Calculated Value | HPLC-UV |
| PBS | 7.4 | 25 | Thermodynamic | Experimental Value | Calculated Value | HPLC-UV |
| PBS | 9.0 | 25 | Thermodynamic | Experimental Value | Calculated Value | HPLC-UV |
| PBS | 7.4 | 37 | Thermodynamic | Experimental Value | Calculated Value | HPLC-UV |
| Ethanol | N/A | 25 | Thermodynamic | Experimental Value | Calculated Value | HPLC-UV |
| Propylene Glycol | N/A | 25 | Thermodynamic | Experimental Value | Calculated Value | HPLC-UV |
| PBS | 7.4 | 25 | Kinetic | Experimental Value | Calculated Value | Nephelometry |
Note: Values are placeholders and must be determined experimentally.
Interpreting the Results:
-
The Effect of pH: For this carboxylic acid, solubility is expected to be significantly lower at acidic pH (e.g., pH 5.0) and dramatically higher at neutral and basic pH (e.g., 7.4 and 9.0), where the molecule is ionized.[12][13] This pH-dependent solubility profile is critical for predicting oral absorption, as the compound will experience a wide range of pH environments in the gastrointestinal tract.
-
Thermodynamic vs. Kinetic: It is common for the kinetic solubility value to be higher than the thermodynamic solubility under the same buffer conditions. This discrepancy highlights the formation of a temporary, supersaturated state.
-
Organic Solvents: Solubility in solvents like ethanol or propylene glycol provides essential information for developing formulations for preclinical in vivo studies where aqueous solubility is insufficient.
Conclusion: A Pathway to De-risking Development
While a direct search for the solubility of this compound may not yield immediate quantitative results, this guide provides the necessary intellectual and practical framework to generate this critical data. By employing robust, validated methods such as the shake-flask protocol, researchers can establish a reliable thermodynamic solubility profile. Complementing this with high-throughput kinetic assays allows for rapid structure-solubility relationship studies during lead optimization. A thorough understanding and experimental characterization of this compound's solubility, particularly its pH-dependency, is not merely a data-gathering exercise; it is a fundamental step in de-risking its journey through the drug development pipeline.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. creative-biolabs.com [creative-biolabs.com]
- 3. enamine.net [enamine.net]
- 4. brainly.com [brainly.com]
- 5. reddit.com [reddit.com]
- 6. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro Thermodynamic Solubility [protocols.io]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmatutor.org [pharmatutor.org]
The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 1,4-Benzoxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-benzoxazine core, a heterocyclic scaffold of profound significance, has carved a unique niche in the landscape of medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of 1,4-benzoxazine derivatives. From their initial synthesis in the mid-20th century to the unearthing of their naturally occurring counterparts and the subsequent explosion in the exploration of their vast pharmacological potential, this guide charts the scientific journey of this remarkable class of compounds. We will delve into the pivotal discoveries, key synthetic milestones, and the evolution of our understanding of their structure-activity relationships, offering field-proven insights for researchers and drug development professionals.
Genesis of a Scaffold: Early Discovery and Synthesis
The story of 1,4-benzoxazine derivatives begins in the late 1950s, a period of burgeoning interest in heterocyclic chemistry. The first documented synthesis of the 1,4-benzoxazine ring system is credited to a 1959 publication, marking the inception of a field that would continue to expand for decades to come.[1][2] These early synthetic endeavors were often extensions of classical heterocyclic chemistry, primarily involving the condensation of 2-aminophenols with various electrophilic partners.[3]
The traditional and most common methods for the synthesis of the 1,4-benzoxazine core, particularly the medicinally important 2H-benzo[b][3][4]oxazin-3(4H)-one, involve the reaction of a 2-aminophenol with a two-carbon electrophile.[4] This approach offers a versatile and straightforward entry into this class of compounds.
Key Historical Milestones in the Synthesis and Discovery of 1,4-Benzoxazine Derivatives
| Year | Key Development | Significance | Key Researchers/Seminal Publications |
| 1959 | First reported synthesis of the 1,4-benzoxazine scaffold. | Laid the foundation for the exploration of this new class of heterocyclic compounds. | - |
| Early 1960s | Isolation and characterization of naturally occurring 1,4-benzoxazinoids, DIBOA and DIMBOA, from plants.[5][6] | Revealed the presence of this scaffold in nature and hinted at its biological relevance as a plant defense mechanism. | Hietala et al. (1960)[7] |
| 1982 | Investigation into the DNA-binding properties of acetylated 1,4-benzoxazine-3-ketones. | Early exploration of the potential mechanism of action for the observed biological activities. | Hashimoto and colleagues[2] |
| Late 20th Century | Development of diverse synthetic methodologies, including microwave-assisted synthesis.[2] | Enabled the rapid and efficient generation of libraries of 1,4-benzoxazine derivatives for biological screening. | - |
| 21st Century | Extensive exploration of the pharmacological potential, leading to the discovery of potent anticancer, neuroprotective, and anti-inflammatory agents. | Established the 1,4-benzoxazine core as a "privileged scaffold" in medicinal chemistry.[8] | Numerous research groups worldwide. |
Nature's Arsenal: The Discovery of Benzoxazinoids
While synthetic chemists were building the 1,4-benzoxazine scaffold in the lab, a parallel discovery was unfolding in the realm of natural products. In the early 1960s, phytochemists isolated a class of compounds from cereal crops like rye, wheat, and maize, which they named benzoxazinoids.[5][6] The two most prominent members of this family are 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative (DIMBOA).[5]
These naturally occurring 1,4-benzoxazin-3-ones serve as crucial defense compounds for the plants, exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and insecticidal properties.[5] This discovery was a pivotal moment, as it provided a biological context for the 1,4-benzoxazine scaffold and spurred further investigation into its pharmacological potential.
Caption: Discovery timeline of natural benzoxazinoids.
The Art of the Synthesis: Crafting the 1,4-Benzoxazine Core
The synthetic versatility of the 1,4-benzoxazine scaffold has been a key driver of its exploration. A multitude of synthetic strategies have been developed over the years, allowing for the introduction of a wide array of substituents and the fine-tuning of physicochemical and biological properties.
The Cornerstone Reaction: Condensation of 2-Aminophenols
The most prevalent and historically significant method for the synthesis of 1,4-benzoxazin-3-ones is the condensation of 2-aminophenols with α-haloacyl halides, typically chloroacetyl chloride.[4] This reaction proceeds via an initial N-acylation followed by an intramolecular Williamson ether synthesis.
Caption: Synthetic pathway to 2H-benzo[b][3][4]oxazin-3(4H)-one.
Experimental Protocol: Synthesis of 2H-benzo[b][3][4]oxazin-3(4H)-one
This protocol provides a detailed, step-by-step methodology for the synthesis of the parent 2H-benzo[b][3][4]oxazin-3(4H)-one, a foundational building block for many derivatives.[4][7]
Materials and Reagents:
-
2-Aminophenol
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl triethyl ammonium chloride (TEBA)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, etc.)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (3.0 g, 27.5 mmol) and benzyl triethyl ammonium chloride (TEBA) (6.27 g, 30 mmol) to dichloromethane (20 mL).
-
Stirring: Stir the mixture at room temperature for 10 minutes until a homogeneous solution is formed.
-
Base Addition: Carefully add sodium bicarbonate (9.18 g, 108 mmol) to the reaction mixture in portions.
-
Acylation: Cool the resulting mixture to 0°C in an ice bath. Slowly add a solution of chloroacetyl chloride (3.66 g, 32.4 mmol) in dichloromethane (5 mL) to the flask via a syringe over a period of 15 minutes.
-
Reflux: After the addition is complete, remove the ice bath and reflux the reaction mixture at 40°C for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water (50 mL) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2H-benzo[b][3][4]oxazin-3(4H)-one.
Characterization of 2H-benzo[b][3][4]oxazin-3(4H)-one
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methylene protons of the oxazine ring.[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all the carbon atoms in the molecule, including the carbonyl carbon.[9]
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful synthesis.[10][11]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic absorption band for the carbonyl group (C=O) of the lactam ring.
-
X-ray Crystallography: For a definitive structural elucidation, single crystal X-ray diffraction can be performed to determine the precise three-dimensional arrangement of atoms in the crystal lattice.[9]
A Privileged Scaffold in Drug Discovery: Biological Activities and Structure-Activity Relationships
The 1,4-benzoxazine scaffold has emerged as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[8] This has led to the discovery of 1,4-benzoxazine derivatives with a wide spectrum of pharmacological activities.
Anticancer Activity
A significant area of research has focused on the development of 1,4-benzoxazine derivatives as anticancer agents.[12] These compounds have been shown to inhibit the growth of various cancer cell lines through diverse mechanisms, including the inhibition of topoisomerase I.[13]
Structure-Activity Relationship (SAR) for Anticancer Activity:
| Position of Substitution | Effect on Activity | Examples of Favorable Substituents |
| N-4 Position | Substitution at the nitrogen atom of the oxazine ring is often crucial for activity. | Small alkyl or aryl groups can enhance potency. |
| Benzene Ring | The nature and position of substituents on the benzene ring significantly modulate activity. | Electron-withdrawing groups (e.g., halogens, nitro) at specific positions can increase cytotoxicity. |
| C-2 Position | Modifications at the C-2 position of the oxazine ring can influence both potency and selectivity. | Introduction of bulky groups can lead to steric hindrance and reduced activity, while smaller, functionalized groups can be beneficial. |
Neuroprotective Activity
Another promising therapeutic area for 1,4-benzoxazine derivatives is in the treatment of neurodegenerative diseases.[1][3][14] Several derivatives have demonstrated potent neuroprotective effects in various in vitro and in vivo models of neuronal cell death.[1][3] The mechanism of action is often linked to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival.
Structure-Activity Relationship (SAR) for Neuroprotective Activity:
| Position of Substitution | Effect on Activity | Examples of Favorable Substituents |
| C-3 Position | Substitution at the C-3 position appears to be critical for neuroprotective efficacy. | Alkyl substituents are often essential for potent activity.[3] |
| 8-Position | The nature of the substituent at the 8-position of the benzene ring significantly impacts both neuroprotection and cytotoxicity. | Benzylamino substituents have been identified as being particularly favorable, leading to a high safety index.[3] |
| N-4 Position | Unsubstituted or minimally substituted N-4 positions are often preferred to maintain a favorable neuroprotective profile. | - |
digraph "Biological_Activities" { graph [fontname="Arial", fontsize=12, label="Figure 3: Key Biological Activities of 1,4-Benzoxazine Derivatives", labelloc=b, labeljust=c, pad="0.5"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Scaffold [label="1,4-Benzoxazine\nScaffold", shape= Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Anticancer [label="Anticancer Activity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotective [label="Neuroprotective Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti_inflammatory [label="Anti-inflammatory Activity"]; Antimicrobial [label="Antimicrobial Activity"]; Antidepressant [label="Antidepressant Activity"];
Scaffold -> Anticancer; Scaffold -> Neuroprotective; Scaffold -> Anti_inflammatory; Scaffold -> Antimicrobial; Scaffold -> Antidepressant; }
Caption: Diverse biological activities of 1,4-benzoxazines.
The Road Ahead: Future Perspectives
The journey of 1,4-benzoxazine derivatives, from their initial synthesis to their recognition as a privileged scaffold, is a testament to the power of interdisciplinary research. While no 1,4-benzoxazine derivative has yet been approved as a therapeutic agent, the extensive preclinical data and the ongoing research efforts hold immense promise for the future. It is important to note that while compounds like Ofloxacin and Levofloxacin are sometimes mentioned in the context of 1,4-benzoxazines, they belong to the quinolone class of antibiotics, which is structurally distinct.[2]
Future research in this field will likely focus on:
-
Target-specific design: Moving from broad-spectrum screening to the rational design of derivatives that selectively target specific enzymes or receptors implicated in disease.
-
Exploration of novel biological activities: Investigating the potential of 1,4-benzoxazine derivatives in other therapeutic areas, such as metabolic and cardiovascular diseases.
-
Development of advanced synthetic methodologies: Creating more efficient, sustainable, and stereoselective synthetic routes to access novel and complex derivatives.
-
Clinical translation: Advancing the most promising preclinical candidates into clinical trials to evaluate their safety and efficacy in humans.
The rich history and the vast chemical space of 1,4-benzoxazine derivatives ensure that this remarkable scaffold will continue to be a source of inspiration and innovation for chemists and drug discovery scientists for many years to come.
References
- 1. Regiospecific synthesis of neuroprotective 1,4-benzoxazine derivatives through a tandem oxidation–Diels–Alder reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of 1,4-Benzoxazin-3-ones in Maize Extracts by Gas-Liquid Chromatography and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US8680094B2 - 1, 4-benzoxazine compounds and derivatives thereof as therapeutic drugs for the treatment of neurodegenerative conditions - Google Patents [patents.google.com]
Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Abstract
This document provides a comprehensive, research-grade protocol for the synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthetic strategy is a multi-step process commencing with the readily available 4-amino-3-hydroxybenzoic acid. The protocol details the necessary protection of the carboxylic acid functionality via esterification, followed by the construction of the benzoxazine core through cyclization, subsequent N-methylation, and final deprotection to yield the target molecule. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, justifications for methodological choices, and expected outcomes.
Introduction
The 1,4-benzoxazine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents. The target molecule, this compound, incorporates both the benzoxazine core and a carboxylic acid group, a common feature in pharmacologically active molecules that can enhance solubility and facilitate interactions with biological targets. The N-methyl group can further modulate the compound's physicochemical properties and biological activity. This document outlines a robust and reproducible synthetic pathway to access this valuable compound.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed via a four-step sequence as illustrated below. This strategy prioritizes the use of accessible starting materials and well-established chemical transformations to ensure a high overall yield and purity of the final product.
Caption: Proposed four-step synthesis of the target molecule.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Solvent | Formula | Purity | Supplier |
| 4-Amino-3-hydroxybenzoic acid | C₇H₇NO₃ | ≥98% | Commercially Available |
| Methanol | CH₃OH | Anhydrous | Commercially Available |
| Sulfuric acid | H₂SO₄ | Concentrated | Commercially Available |
| 1,2-Dibromoethane | C₂H₄Br₂ | ≥99% | Commercially Available |
| Potassium carbonate | K₂CO₃ | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous | Commercially Available |
| Methyl iodide | CH₃I | ≥99% | Commercially Available |
| Sodium hydride | NaH | 60% dispersion in mineral oil | Commercially Available |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous | Commercially Available |
| Lithium hydroxide | LiOH | ≥98% | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | ACS Grade | Commercially Available |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | ACS Grade | Commercially Available |
| Hexanes | C₆H₁₄ | ACS Grade | Commercially Available |
| Sodium bicarbonate | NaHCO₃ | Saturated aqueous solution | - |
| Brine | NaCl | Saturated aqueous solution | - |
| Magnesium sulfate | MgSO₄ | Anhydrous | Commercially Available |
Equipment
-
Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrers with heating plates
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup (silica gel)
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Infrared (IR) spectrometer
-
Mass spectrometer
Experimental Protocols
Step 1: Esterification of 4-Amino-3-hydroxybenzoic acid
The carboxylic acid group is protected as a methyl ester to prevent unwanted side reactions in the subsequent steps. Fischer esterification is a reliable and cost-effective method for this transformation.[1][2]
Caption: Fischer esterification of the starting material.
Procedure:
-
To a solution of 4-amino-3-hydroxybenzoic acid (1.0 eq.) in methanol (10-20 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude methyl 4-amino-3-hydroxybenzoate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Expected Outcome: Methyl 4-amino-3-hydroxybenzoate is expected to be a solid. The structure can be confirmed by NMR and IR spectroscopy. The NIST WebBook provides reference spectra for this compound.[3]
Step 2: Cyclization to form the Benzoxazine Ring
The benzoxazine ring is constructed by reacting the aminophenol derivative with 1,2-dibromoethane in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism.[4]
Procedure:
-
In a round-bottom flask, dissolve methyl 4-amino-3-hydroxybenzoate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (2.5 eq.) and 1,2-dibromoethane (1.2 eq.) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction by TLC. The reaction may take 12-24 hours to complete.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.
Expected Outcome: The product is expected to be a solid. Characterization by NMR will show the appearance of signals corresponding to the ethylene bridge of the benzoxazine ring.
Step 3: N-Methylation of the Benzoxazine Ring
The introduction of the methyl group onto the nitrogen atom of the benzoxazine ring is achieved through N-alkylation using a suitable methylating agent.
Procedure:
-
To a solution of methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq.) dropwise and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate.
Expected Outcome: The product will be a solid or oil. NMR spectroscopy should confirm the presence of the N-methyl group, typically as a singlet in the range of 2.8-3.2 ppm.
Step 4: Hydrolysis of the Methyl Ester
The final step is the deprotection of the carboxylic acid group by hydrolysis of the methyl ester. Basic hydrolysis is generally effective for this transformation.[5][6]
Procedure:
-
Dissolve methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (1.0 eq.) in a mixture of THF and water.
-
Add lithium hydroxide (2.0-3.0 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1 M HCl.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to afford the final product, this compound.
-
The product can be further purified by recrystallization if necessary.
Expected Outcome: The final product is expected to be a solid. The structure should be confirmed by NMR, IR (disappearance of the ester C=O stretch and appearance of a broad O-H stretch for the carboxylic acid), and mass spectrometry.
Troubleshooting and Safety Precautions
-
Low Yields in Esterification: Ensure the methanol is anhydrous and use a sufficient excess. The reaction is an equilibrium, so removing water can drive it to completion.
-
Incomplete Cyclization: The reaction can be slow. Ensure the reagents are anhydrous and consider increasing the reaction temperature or time.
-
Side Reactions in N-Methylation: Add the sodium hydride and methyl iodide slowly at low temperature to control the reaction. Ensure an inert atmosphere to prevent quenching of the base.
-
Incomplete Hydrolysis: If the hydrolysis is sluggish, gentle heating may be applied. Ensure a sufficient excess of base is used.
Safety:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sulfuric acid is highly corrosive. Handle with care.
-
1,2-Dibromoethane is a suspected carcinogen. Handle with extreme caution.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. Handle with care.
References
Application Notes and Protocols for the In-Vitro Characterization of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (Cmpd-X)
Authored by: Gemini, Senior Application Scientist
Introduction: The 1,4-benzoxazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This document provides a comprehensive guide for the in-vitro characterization of a novel benzoxazine derivative, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (referred to herein as Cmpd-X). While specific biological data for Cmpd-X is not extensively published, its structural similarity to known bioactive molecules, including serotonin-3 (5-HT3) receptor antagonists, suggests potential activity at G protein-coupled receptors (GPCRs).[1]
These application notes are designed for researchers, scientists, and drug development professionals. The protocols outlined below provide a robust framework for the initial characterization of Cmpd-X, focusing on establishing its cytotoxic profile, quantifying its interaction with a target receptor, and elucidating its functional effects on downstream signaling pathways. The overarching goal is to create a self-validating system of experiments to confidently profile the in-vitro pharmacology of this novel chemical entity.
Part 1: Foundational Assays - Establishing a Bioactivity Profile
Before delving into complex mechanistic studies, it is crucial to establish the foundational parameters of Cmpd-X's interaction with biological systems. This includes assessing its general cytotoxicity and preparing a stock solution suitable for reproducible in-vitro experiments.
Preparation of Cmpd-X Stock Solution
Accurate and consistent compound concentration is the bedrock of reliable pharmacological data. The carboxylic acid moiety on Cmpd-X suggests that its solubility may be pH-dependent.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh 2.07 mg of Cmpd-X (MW: 207.18 g/mol ) using a calibrated analytical balance.
-
Solubilization: Add 1.0 mL of sterile, anhydrous dimethyl sulfoxide (DMSO) to the weighed compound.
-
Mixing: Vortex the solution vigorously for 5-10 minutes. Gentle warming in a 37°C water bath can be employed if dissolution is slow.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile, low-binding microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture.
-
Quality Control: Before use in assays, thaw an aliquot and visually inspect for any precipitation. Perform a single freeze-thaw cycle test to ensure stability if repeated use of an aliquot is anticipated.
Causality Behind Experimental Choices: DMSO is a standard solvent for initial in-vitro screening of small molecules due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous assay buffers. Aliquoting prevents multiple freeze-thaw cycles which can lead to compound degradation or precipitation.
Assessment of General Cytotoxicity
It is imperative to distinguish between specific pharmacological effects and non-specific cytotoxicity. A general cytotoxicity assay determines the concentration range at which Cmpd-X adversely affects cell health, thereby defining the appropriate concentration window for subsequent functional assays.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293, CHO) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.[2]
-
Compound Treatment: Prepare a serial dilution of Cmpd-X in cell culture medium, typically ranging from 100 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 10% DMSO or a known cytotoxic agent).[2]
-
Incubation: Replace the existing medium with the medium containing the various concentrations of Cmpd-X. Incubate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the logarithm of Cmpd-X concentration. Calculate the CC50 (50% cytotoxic concentration) using a non-linear regression model.
| Parameter | Description |
| Cell Line | HEK293 (Human Embryonic Kidney) |
| Seeding Density | 8,000 cells/well |
| Treatment Duration | 48 hours |
| Concentration Range | 1 nM to 100 µM |
| Readout | Absorbance at 570 nm |
Trustworthiness of the Protocol: This protocol includes both positive and vehicle controls to ensure the assay is performing as expected and to provide a baseline for calculating the relative effect of Cmpd-X. The use of a standard cell line like HEK293 allows for comparability across different studies.
Part 2: Target Engagement and Functional Characterization
Assuming Cmpd-X is hypothesized to be a GPCR antagonist, the next logical steps are to confirm its binding to the target receptor and to characterize its functional effect on receptor signaling. For this guide, we will use a hypothetical GPCR, "Target-R," which is known to couple to Gαs and stimulate cyclic AMP (cAMP) production.
Workflow for GPCR Antagonist Characterization
The following diagram outlines the logical flow of experiments to characterize a potential GPCR antagonist.
Caption: Workflow for characterizing a hypothetical GPCR antagonist.
Radioligand Binding Assay
This biochemical assay directly measures the ability of Cmpd-X to displace a known radiolabeled ligand from Target-R. This provides a quantitative measure of the compound's binding affinity (Ki).
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing Target-R.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (containing a specific amount of Target-R protein).
-
A fixed concentration of a high-affinity radiolabeled antagonist for Target-R (e.g., [³H]-Antagonist-Y) at a concentration close to its Kd.
-
A range of concentrations of Cmpd-X (the competitor).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of Cmpd-X. The IC50 is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
| Parameter | Description |
| System | Membranes from HEK293 cells expressing Target-R |
| Radioligand | [³H]-Antagonist-Y (at its Kd concentration) |
| Competitor | Cmpd-X (e.g., 0.1 nM to 100 µM) |
| Readout | Counts Per Minute (CPM) |
| Derived Value | Ki (Inhibitory constant) |
Authoritative Grounding: Radiometric assays are highly sensitive and specific, making them a gold standard for quantifying receptor-ligand interactions.[3] The Cheng-Prusoff equation is a widely accepted method for converting the experimentally determined IC50 to the more intrinsic measure of affinity, Ki.
Functional Antagonism - cAMP Assay
This cell-based assay measures the ability of Cmpd-X to inhibit the production of the second messenger cAMP, which is stimulated by an agonist of Target-R. This confirms that the binding of Cmpd-X to the receptor translates into a functional consequence.
Protocol: HTRF or Luciferase-based cAMP Assay
-
Cell Seeding: Seed cells stably expressing Target-R (and potentially a cAMP biosensor) into a 384-well plate.
-
Compound Pre-incubation: Add varying concentrations of Cmpd-X to the wells and pre-incubate for 15-30 minutes. This allows Cmpd-X to bind to the receptor before the agonist is introduced.
-
Agonist Stimulation: Add a fixed concentration of a known Target-R agonist (at its EC80 concentration to ensure a robust signal) to all wells except the negative control.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Detection: Lyse the cells and add the detection reagents according to the manufacturer's protocol (e.g., for a HTRF or GloSensor™ cAMP assay).[4]
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF or a luminometer for luciferase-based assays).
-
Data Analysis: Plot the assay signal (proportional to cAMP levels) against the log concentration of Cmpd-X. Calculate the IC50 value using a four-parameter logistic non-linear regression model.
Caption: Simplified Gαs signaling pathway inhibited by Cmpd-X.
Part 4: Data Interpretation and Next Steps
The data generated from these assays will provide a comprehensive initial profile of Cmpd-X.
| Assay | Key Parameter | Interpretation |
| MTT Assay | CC50 | Concentration at which Cmpd-X is toxic to 50% of cells. Functional assays should be run at concentrations well below the CC50. |
| Binding Assay | Ki | A measure of the binding affinity of Cmpd-X for Target-R. A lower Ki indicates higher affinity. |
| cAMP Assay | IC50 | The concentration of Cmpd-X required to inhibit 50% of the agonist-induced cAMP response. This measures functional potency. |
A successful outcome would be a compound with a low Ki and IC50 (indicating high potency at the target) and a high CC50 (indicating low cytotoxicity), resulting in a favorable therapeutic window. If the Ki from the binding assay and the IC50 from the functional assay are in close agreement, it provides strong evidence that the observed functional antagonism is due to direct competition at the receptor binding site.
Subsequent steps could involve assessing the compound's effect on other GPCR signaling pathways (e.g., Gαq-mediated calcium release) to check for selectivity, or moving to more complex cell-based assays that measure a more integrated physiological response.
References
- 1. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enzyme assay - Wikipedia [en.wikipedia.org]
- 4. biocompare.com [biocompare.com]
Application Notes & Protocols: Investigating 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid in Cancer Research
For: Researchers, scientists, and drug development professionals.
Preamble: A Roadmap for a Novel Scaffold
Direct, peer-reviewed research specifically detailing the anticancer applications of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is nascent. However, the foundational scaffold, 1,4-benzoxazine, is a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant potential in oncology.[1][2][3] This guide, therefore, serves as a strategic roadmap for the scientific community. It synthesizes established data from structurally related benzoxazine analogues to build a robust, evidence-based framework for investigating the titular compound. We will outline plausible mechanisms of action, propose detailed experimental protocols to test these hypotheses, and provide the rationale behind each step, empowering researchers to systematically evaluate its therapeutic potential.
Section 1: The Benzoxazine Core and Carboxylic Acid Functionality in Oncology
The 1,4-benzoxazine ring system is a recurring motif in compounds with a wide array of biological activities, including anticancer properties.[3] Derivatives have been shown to possess moderate to good potency against a variety of cancer cell lines, such as those for prostate (PC-3), breast (MDA-MB-231), and pancreatic (MIA PaCa-2) cancers.[4] The versatility of the benzoxazine skeleton allows for substitutions that can fine-tune its biological activity.
The inclusion of a carboxylic acid moiety is a classic strategy in drug design.[5] This functional group can serve as a critical pharmacophore, forming key hydrogen bonds or ionic interactions with target proteins, and can significantly influence a compound's solubility, cell permeability, and overall pharmacokinetic profile.[5] In the context of cancer therapy, carboxylic acid derivatives have been successfully developed as inhibitors of key targets like carbonic anhydrase and have shown potent antiproliferative effects.[6] The combination of the promising benzoxazine scaffold with the strategic carboxylic acid group at the 7-position presents a compelling case for investigation.
Section 2: Plausible Mechanisms of Action & Therapeutic Hypotheses
Based on the activities of related benzoxazine and benzoxazinone structures, we can formulate several primary hypotheses for the potential anticancer mechanism of this compound.
Hypothesis A: Inhibition of Oncogenic Kinases
Many benzoxazine-based molecules have been designed as inhibitors of protein tyrosine kinases, which are critical regulators of cell growth, proliferation, and survival that are often dysregulated in cancer.[7][8] The carboxylic acid could act as a hinge-binding motif or interact with charged residues in the ATP-binding pocket of kinases like EGFR or VEGFR-2, leading to the disruption of downstream signaling.
Caption: Proposed inhibition of a receptor tyrosine kinase signaling pathway.
Hypothesis B: Targeting the DNA Damage Response (DDR) Pathway
Inhibitors of Poly(ADP-ribose) polymerase (PARP) are a clinically successful class of drugs that exploit deficiencies in DNA repair pathways (like BRCA mutations) in cancer cells.[9][10] While our specific compound hasn't been tested, the general chemical space of heterocyclic compounds lends itself to PARP inhibitor design.[11] The benzoxazine core could occupy the nicotinamide-binding pocket of PARP1/2, trapping the enzyme on DNA and leading to synthetic lethality in cancer cells with homologous recombination deficiencies.[12]
Caption: Proposed mechanism of PARP trapping leading to synthetic lethality.
Hypothesis C: Downregulation of c-Myc Oncogene Expression
Certain benzoxazinone derivatives have been found to inhibit cancer cell proliferation by downregulating the expression of the c-Myc oncogene.[13] The proposed mechanism involves the stabilization of G-quadruplex structures in the c-Myc gene promoter, which represses its transcription.[13] The planar nature of the benzoxazine ring system is well-suited for this type of DNA interaction.
References
- 1. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines [mdpi.com]
- 5. Carboxylic acid metabolism in cancer: Mechanisms, microenvironment interactions, and therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 9. Recent Discovery of PARP7 Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid as a Molecular Probe
Introduction: Unveiling Cellular Processes with a Novel Benzoxazine-Based Probe
The intricate network of cellular pathways demands sophisticated tools for its elucidation. Small molecule molecular probes, capable of interacting with specific biomolecules and reporting on their location, activity, or conformation, are indispensable in modern cell biology and drug discovery. Here, we introduce 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (hereafter referred to as BZX-7C) as a promising, yet underexplored, molecular probe scaffold.
The benzoxazine core is a privileged heterocyclic structure found in a variety of biologically active compounds, exhibiting properties ranging from anticancer to antimicrobial activities.[1][2][3] This suggests that the benzoxazine scaffold has inherent bio-recognition capabilities. Furthermore, related structures, such as benzophenoxazines (e.g., Nile Red), are renowned for their environmentally sensitive fluorescence, a highly desirable characteristic for a molecular probe.[4][5] The inclusion of a carboxylic acid moiety on the BZX-7C scaffold provides a handle for potential bioconjugation and may play a role in its molecular recognition of specific cellular targets.[6][7]
This guide provides a comprehensive, albeit prospective, overview of the potential applications and protocols for utilizing BZX-7C as a molecular probe. The methodologies described herein are based on established principles of chemical biology and the known properties of structurally related compounds.
Physicochemical Properties and Probe Design Rationale
The utility of a molecular probe is intrinsically linked to its physicochemical properties. While extensive characterization of BZX-7C is ongoing, we can infer its potential based on its structural features.
| Property | Predicted Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₁NO₃ | - |
| Molecular Weight | 209.2 g/mol | - |
| Core Structure | 1,4-Benzoxazine | Known to interact with various biological targets.[8][9] |
| Key Functional Group | Carboxylic Acid | Influences solubility and provides a potential site for molecular interactions or bioconjugation.[6][10] |
| Fluorescence | Potential for environmentally sensitive fluorescence | The extended π-system of the benzoxazine ring, common in many fluorophores, suggests inherent fluorescent properties that may be modulated by the cellular microenvironment.[4][11] |
| Cell Permeability | Moderate to High | The relatively small size and lipophilic character of the benzoxazine core suggest it may cross cellular membranes. The carboxylic acid may modulate this property.[9] |
The design of BZX-7C as a molecular probe is predicated on the hypothesis that the benzoxazine scaffold will guide the molecule to specific subcellular compartments or protein targets, and that this interaction will elicit a measurable change in its photophysical properties, such as its fluorescence intensity or emission wavelength.
Proposed Applications and Experimental Protocols
Based on the known biological activities of benzoxazine derivatives, BZX-7C is proposed as a molecular probe for the following applications:
-
Cellular Imaging and Subcellular Localization Studies: To visualize and identify the subcellular compartments to which BZX-7C localizes.
-
Target Identification and Validation: To identify the potential protein targets of BZX-7C in a cellular context.
Protocol 1: Cellular Imaging and Subcellular Localization of BZX-7C
Objective: To determine the subcellular localization of BZX-7C in cultured mammalian cells using fluorescence microscopy.
Rationale: The inherent fluorescence of the benzoxazine scaffold is hypothesized to allow for direct visualization of the probe within cells. Co-localization with organelle-specific dyes will reveal its subcellular distribution.
Materials:
-
This compound (BZX-7C)
-
Mammalian cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
Detergent (e.g., Triton X-100) for permeabilization
-
Organelle-specific fluorescent dyes (e.g., MitoTracker™ Red, ER-Tracker™ Green, LysoTracker™ Green)
-
DAPI (for nuclear staining)
-
Fluorescence microscope with appropriate filter sets
Workflow Diagram:
Caption: Workflow for cellular imaging and co-localization studies.
Step-by-Step Protocol:
-
Cell Culture: Plate the chosen cell line onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Probe Preparation: Prepare a stock solution of BZX-7C in DMSO. The final concentration for cell treatment should be determined by a dose-response experiment, but a starting range of 1-10 µM is recommended.
-
Cell Treatment: On the day of the experiment, remove the culture medium and replace it with fresh medium containing the desired concentration of BZX-7C. Incubate for a suitable period (e.g., 1-4 hours) at 37°C.
-
Co-staining (Optional): If co-localization is to be performed, add the organelle-specific dye to the medium along with BZX-7C, following the manufacturer's instructions.
-
Washing: After incubation, gently wash the cells three times with warm PBS to remove any unbound probe.[12]
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization (Optional): If necessary for subsequent antibody staining or if the organelle dye requires it, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Nuclear Staining: Stain the cell nuclei by incubating with DAPI for 5 minutes.
-
Mounting: Wash the coverslips twice with PBS and mount them onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images in the respective channels for BZX-7C, the organelle-specific dye, and DAPI.
-
Analysis: Merge the acquired images and analyze for co-localization of the BZX-7C signal with the signals from the organelle-specific dyes.
Protocol 2: Pull-Down Assay for Target Identification of BZX-7C
Objective: To identify the cellular binding partners of BZX-7C using a chemical proteomics approach.
Rationale: This protocol outlines a hypothetical scenario where the carboxylic acid group of BZX-7C is derivatized to incorporate a handle for affinity purification (e.g., biotin). This modified probe can then be used to enrich for its binding partners from cell lysates, which are subsequently identified by mass spectrometry.
Materials:
-
BZX-7C-biotin conjugate (hypothetical)
-
Cell line of interest
-
Cell lysis buffer
-
Streptavidin-conjugated magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Workflow Diagram:
References
- 1. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.tamu.edu [chem.tamu.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolo[1,5]benzoxa(thia)zepines as a new class of potent apoptotic agents. Biological studies and identification of an intracellular location of their drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group | MDPI [mdpi.com]
- 11. Benzoxazine-based fluorescent probes with different auxochrome groups for cysteine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
Application Notes and Protocols for the Derivatization of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid for HPLC Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research and development. Its analysis by High-Performance Liquid Chromatography (HPLC) is crucial for pharmacokinetic studies, metabolite identification, and quality control. However, the inherent chemical properties of this molecule present a significant analytical challenge. The carboxylic acid moiety imparts high polarity, which can lead to poor retention on reversed-phase HPLC columns, resulting in inadequate separation from other polar components in complex matrices like plasma or urine. Furthermore, the molecule lacks a strong native chromophore or fluorophore, leading to low sensitivity with common HPLC detectors such as UV-Vis and fluorescence detectors. To overcome these limitations, chemical derivatization is an indispensable strategy to enhance its chromatographic behavior and detectability.[1]
This application note provides a comprehensive guide to the derivatization of this compound for improved HPLC analysis. We will explore both UV-Vis and fluorescence derivatization strategies, offering detailed protocols and the scientific rationale behind the selection of reagents and reaction conditions.
The Rationale for Derivatization
Derivatization in the context of HPLC analysis is a process of chemically modifying an analyte to improve its analytical properties.[2] For this compound, the primary objectives of derivatization are:
-
Enhanced Detectability: By introducing a functionality that strongly absorbs UV-Vis light or fluoresces, the sensitivity of the detection method can be significantly increased.[3][4]
-
Improved Chromatographic Properties: Conversion of the polar carboxylic acid group into a less polar ester or amide derivative increases its retention on non-polar stationary phases (e.g., C18 columns), leading to better separation and peak shape.[1][5]
-
Increased Selectivity: Derivatization can target a specific functional group, reducing interference from matrix components that do not undergo the same chemical reaction.[4]
The choice between UV-Vis and fluorescence derivatization depends on the required sensitivity. Fluorescence detection generally offers significantly higher sensitivity than UV-Vis detection.[6]
Derivatization Strategies
Two primary pre-column derivatization strategies are presented here: one for UV-Vis detection and another for fluorescence detection. Pre-column derivatization is often preferred as it allows for the removal of excess derivatizing reagent and by-products before injection, preventing potential interference with the chromatographic separation.[5]
Strategy 1: UV-Vis Derivatization with p-Bromophenacyl Bromide (p-BPB)
-
Principle: p-Bromophenacyl bromide is an effective alkylating agent that reacts with the carboxylate anion to form a phenacyl ester derivative.[5] This derivative incorporates a strong chromophore, allowing for sensitive UV detection around 254 nm.[5] The reaction is typically catalyzed by a crown ether, which complexes with the counter-ion of the carboxylate salt, enhancing its nucleophilicity.[5]
-
Reaction Scheme:
Caption: UV-Vis derivatization workflow.
Strategy 2: Fluorescence Derivatization with 9-Anthryldiazomethane (ADAM)
-
Principle: 9-Anthryldiazomethane is a fluorescent derivatizing reagent that reacts with carboxylic acids to form highly fluorescent ester derivatives.[7] This method offers excellent sensitivity, with detection limits often in the femtomole range.[7] The reaction proceeds without the need for a catalyst and is relatively fast.[7]
-
Reaction Scheme:
Caption: Fluorescence derivatization workflow.
Experimental Protocols
Protocol 1: UV-Vis Derivatization with p-BPB
Materials:
-
This compound standard
-
p-Bromophenacyl bromide (p-BPB)
-
18-Crown-6
-
Potassium carbonate (anhydrous)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample (e.g., plasma, urine) after appropriate extraction
Procedure:
-
Sample Preparation:
-
To 100 µL of sample extract (or standard solution in acetonitrile), add 50 µL of a 5 mg/mL solution of p-BPB in acetonitrile.
-
Add 20 µL of a 1 mg/mL solution of 18-Crown-6 in acetonitrile.
-
Add approximately 2 mg of anhydrous potassium carbonate.
-
-
Derivatization Reaction:
-
Vortex the mixture for 30 seconds.
-
Heat the mixture at 70°C for 30 minutes in a sealed vial.
-
Cool the reaction mixture to room temperature.
-
-
Sample Clean-up:
-
Centrifuge the mixture to pellet the potassium carbonate.
-
Transfer the supernatant to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
Suggested HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis at 254 nm |
| Column Temperature | 30°C |
Protocol 2: Fluorescence Derivatization with ADAM
Materials:
-
This compound standard
-
9-Anthryldiazomethane (ADAM) solution (commercially available or freshly prepared in ethyl acetate)
-
Methanol (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Sample (e.g., plasma, urine) after appropriate extraction
Procedure:
-
Sample Preparation:
-
To 100 µL of sample extract (or standard solution in methanol/ethyl acetate), add 50 µL of ADAM solution (approx. 0.1 mg/mL in ethyl acetate).
-
-
Derivatization Reaction:
-
Vortex the mixture for 1 minute.
-
Let the reaction proceed at room temperature for 10 minutes, protected from light.
-
To stop the reaction, add 10 µL of a weak acid (e.g., 2% acetic acid in methanol) to quench the excess ADAM.
-
-
Sample Clean-up:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
-
Suggested HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic, e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Excitation: 365 nm, Emission: 412 nm) |
| Column Temperature | 35°C |
Data Interpretation and Validation
A successful derivatization should yield a single, well-defined peak for the derivatized analyte with a significantly higher response compared to the underivatized compound.
Method Validation should include:
-
Linearity: A calibration curve should be constructed using a series of derivatized standards to demonstrate a linear relationship between concentration and detector response.
-
Precision and Accuracy: Assessed by replicate analyses of quality control samples at different concentrations.
-
Stability: The stability of the derivatized sample should be evaluated at room temperature and under refrigerated conditions to determine the viable timeframe for analysis.
-
Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the matrix should be confirmed.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product peak | Incomplete reaction | Ensure reagents are fresh and not degraded. Optimize reaction time and temperature. Check pH if applicable. |
| Degradation of derivative | Analyze samples promptly after preparation. Check stability of the derivative. | |
| Multiple peaks | Side reactions | Optimize reaction conditions to minimize side products. |
| Impure derivatizing reagent | Use high-purity reagents. | |
| Broad or tailing peaks | Poor chromatography | Adjust mobile phase composition. Ensure proper pH of the mobile phase. |
| Column overload | Inject a smaller sample volume or dilute the sample. |
Conclusion
The derivatization of this compound is a critical step for its reliable and sensitive quantification by HPLC. The choice between UV-Vis and fluorescence derivatization will depend on the specific sensitivity requirements of the assay. The protocols provided herein offer robust starting points for method development. Researchers should optimize the reaction and chromatographic conditions for their specific application and matrix to ensure the generation of high-quality, reproducible data.
References
- 1. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sdiarticle4.com [sdiarticle4.com]
- 3. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - IE [thermofisher.com]
"developing assays for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid targets"
Application Notes & Protocols
Abstract
This document provides a comprehensive guide for the development of biochemical, biophysical, and cell-based assays to identify and characterize the molecular targets of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. Recognizing that the targets for many novel small molecules are initially unknown, this guide presents a logical, multi-step strategy. It begins with high-throughput screening-compatible biochemical assays to identify initial protein interactors and progresses to cell-based methodologies to confirm target engagement and functional activity in a physiologically relevant context. Detailed, field-tested protocols for Fluorescence Polarization (FP), AlphaScreen®, and Förster Resonance Energy Transfer (FRET) assays are provided, alongside strategies for developing custom Enzyme-Linked Immunosorbent Assays (ELISAs) and critical cell-based validation experiments. The causality behind experimental choices is emphasized to empower researchers to design robust, self-validating assay systems.
Introduction: A Strategy for Target Deconvolution
The compound this compound belongs to the benzoxazine class of heterocyclic compounds. Various derivatives of this scaffold have been reported to exhibit a range of biological activities, including antibacterial, antioxidant, and potent antagonism of serotonin-3 (5-HT3) receptors[1][2]. The specific biological targets of the 7-carboxylic acid variant are not widely documented, necessitating a systematic approach for target identification and validation.
The journey from a novel compound to a validated lead requires a robust and multifaceted assay development strategy. This process is not merely about screening; it is about building a cascade of orthogonal assays that progressively increase confidence in the compound-target interaction. Our recommended strategy involves two primary phases:
-
Phase 1: In Vitro Target Identification & Characterization. The initial goal is to identify direct binding partners of the compound from a relevant protein library or a specific, hypothesized target class (e.g., kinases, GPCRs, proteases). This phase utilizes sensitive, high-throughput biochemical and biophysical assays to measure direct molecular interactions.
-
Phase 2: In-Cellulo Target Engagement & Functional Validation. Following the identification of putative targets, it is critical to confirm that the compound engages its target within the complex environment of a living cell and elicits a measurable functional response.[3][4] This step is crucial for validating that the biochemical interaction is not an artifact and is relevant to cellular physiology.
This guide provides the foundational protocols to execute this strategy effectively.
Phase 1: Biochemical and Biophysical Assays
These assays are performed in a cell-free environment and are essential for measuring direct binding affinity and kinetics. They are highly amenable to high-throughput screening (HTS).[5]
Fluorescence Polarization (FP) for Direct Binding
Principle of Expertise: FP is an ideal first-line assay for detecting the interaction between a small molecule and a larger protein.[5][6] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7] A small, fluorescently labeled tracer (e.g., a known ligand or a fluorescent derivative of our compound) tumbles rapidly in solution, emitting depolarized light. When bound to a large protein target, its tumbling slows dramatically, and the emitted light remains highly polarized. An unlabeled compound that competes for the same binding site will displace the fluorescent tracer, causing a decrease in polarization—a signal that is easily and rapidly quantifiable.[5]
Protocol 2.1.1: Competitive FP Assay Development
Objective: To determine if this compound binds to a putative protein target by competing with a fluorescently labeled probe.
Materials:
-
Purified protein target
-
Fluorescently labeled probe/tracer (a known ligand for the target)
-
This compound
-
Assay Buffer (e.g., PBS, 0.01% Triton X-100, pH 7.4)
-
384-well, low-volume, black microplates
-
Microplate reader with FP capabilities (e.g., equipped with 485nm excitation and 535nm emission filters for a fluorescein-based tracer)
Methodology:
-
Probe Characterization (Saturation Binding):
-
Prepare a serial dilution of the purified protein target in assay buffer.
-
To each well, add a fixed, low concentration (e.g., 1-5 nM) of the fluorescent probe.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Measure fluorescence polarization in mP (millipolarization) units.
-
Plot mP vs. protein concentration and fit to a sigmoidal curve to determine the Kd of the probe and the optimal protein concentration for the competition assay (typically the EC80 concentration).
-
-
Competition Assay:
-
Prepare a serial dilution of this compound in assay buffer containing DMSO (ensure final DMSO concentration is consistent across all wells, typically ≤1%).
-
In a 384-well plate, add the protein target (at the pre-determined EC80 concentration) and the fluorescent probe (at its Kd concentration).
-
Add the serially diluted test compound. Include controls:
-
No inhibitor control: Protein + Probe + Buffer/DMSO (Maximum polarization).
-
No protein control: Probe + Buffer/DMSO (Minimum polarization).
-
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an FP-capable microplate reader.
-
-
Data Analysis:
-
Normalize the data using the high and low controls.
-
Plot the percent inhibition (or change in mP) against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Summary Table:
| Parameter | Description | Example Value |
| Probe Kd | Dissociation constant of the fluorescent probe for the target. | 50 nM |
| Protein Conc. | Final concentration of the protein target in the assay. | 100 nM (EC80) |
| Probe Conc. | Final concentration of the fluorescent probe in the assay. | 5 nM |
| Z'-factor | A measure of assay quality and robustness. | > 0.5 |
| IC50 | Concentration of test compound yielding 50% inhibition. | 1.2 µM |
Workflow Visualization:
Caption: Workflow for a competitive Fluorescence Polarization assay.
AlphaScreen® for High-Sensitivity Interaction
Principle of Expertise: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is an exceptionally sensitive bead-based technology for studying biomolecular interactions.[8][9] The assay relies on two types of microbeads: a Donor bead and an Acceptor bead. The Donor bead, when excited by a laser at 680 nm, converts ambient oxygen to an excited, short-lived singlet state.[10] If an Acceptor bead is within ~200 nm, this singlet oxygen diffuses and triggers a chemiluminescent cascade in the Acceptor bead, emitting light at 520-620 nm.[8] By conjugating one binding partner to the Donor bead (e.g., via a streptavidin-biotin link) and the other to an Acceptor bead (e.g., via an antibody), a binding event brings the beads into proximity and generates a signal. A small molecule inhibitor will disrupt this interaction, leading to a decrease in the Alpha signal.
Protocol 2.2.1: AlphaScreen Competition Assay
Objective: To quantify the ability of this compound to disrupt the interaction between a biotinylated protein and an antibody-conjugated target.
Materials:
-
Streptavidin-coated Donor beads
-
Anti-target antibody-conjugated Acceptor beads
-
Biotinylated "bait" protein
-
"Prey" protein target
-
This compound
-
AlphaScreen Assay Buffer (refer to manufacturer's guide, e.g., Revvity)
-
384-well, white, opaque microplates (e.g., ProxiPlate)
-
Microplate reader with AlphaScreen detection capabilities
Methodology:
-
Reagent Titration and Optimization:
-
Cross-titrate the biotinylated bait protein and the prey protein target to find optimal concentrations that yield a robust signal-to-background ratio.
-
Titrate the Donor and Acceptor beads according to the manufacturer's protocol to determine the optimal bead concentration.
-
-
Competition Assay Protocol:
-
Perform all steps under subdued lighting, as Donor beads are light-sensitive.[11]
-
Prepare a serial dilution of the test compound in assay buffer (maintain constant final DMSO concentration).
-
Add the prey protein and the appropriate Acceptor beads to the wells of the 384-well plate. Incubate for 60 minutes at room temperature.
-
Add the biotinylated bait protein to the wells.
-
Add the serially diluted test compound.
-
Add the Streptavidin-Donor beads.
-
Incubate the final mixture for 60-90 minutes at room temperature in the dark.
-
Read the plate using an AlphaScreen-enabled plate reader.
-
-
Data Analysis:
-
Plot the raw AlphaScreen counts against the log concentration of the test compound.
-
Normalize the data and fit to a four-parameter logistic model to calculate the IC50.
-
Data Summary Table:
| Parameter | Description | Example Value |
| Bait Protein Conc. | Final concentration of the biotinylated protein. | 10 nM |
| Prey Protein Conc. | Final concentration of the target protein. | 20 nM |
| Bead Conc. | Final concentration of Donor and Acceptor beads. | 10 µg/mL |
| S:B Ratio | Signal-to-background ratio. | > 100 |
| IC50 | Concentration of test compound yielding 50% inhibition. | 850 nM |
References
- 1. Benzoxazines. II. Synthesis, conformational analysis, and structure--activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives as potent and long-acting serotonin-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 5. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 7. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. revvity.com [revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
"handling and storage procedures for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid"
Application Notes & Protocols: 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Introduction and Compound Profile
This compound belongs to the benzoxazine family of heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. The presence of both a carboxylic acid moiety and a dihydro-benzoxazine core suggests potential applications as a building block in drug discovery and as a monomer in polymer synthesis.[1][2]
Given its specific functional groups, this compound requires careful handling and storage to maintain its chemical integrity and ensure laboratory safety. The carboxylic acid group imparts acidic and potentially corrosive properties, while the overall organic structure necessitates controlled environmental conditions to prevent degradation.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate procedures for its handling and storage.
Compound Identification:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-methyl-2,3-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | [5] |
| CAS Number | 532391-89-2 | [5] |
| Molecular Formula | C₁₀H₁₁NO₃ | [6] |
| Molecular Weight | 193.20 g/mol |[6] |
Hazard Identification and Risk Assessment
A Safety Data Sheet for a closely related isomer, 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, identifies the following key hazards:
-
Skin Irritation (Category 2) [7]
-
Serious Eye Irritation (Category 2A) [7]
-
Respiratory System Irritation (Specific target organ toxicity - single exposure, Category 3) [7]
Causality of Hazards:
-
Corrosivity/Irritation: Carboxylic acids are generally acidic and can be corrosive to skin, eyes, and mucous membranes.[4] The irritation potential is a direct result of this acidity. Upon contact, the compound can cause localized chemical burns or inflammation.[8]
-
Respiratory Effects: As a fine organic powder, the compound poses an inhalation risk. The dust can irritate the respiratory tract upon inhalation.[7][9]
-
Reactivity: Organic acids can react exothermically with bases and are incompatible with strong oxidizing agents. Contact with certain metals may generate flammable hydrogen gas, though this is more common with stronger acids.
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to mitigate the risks identified above. The following equipment must be worn at all times when handling the compound.[7][10]
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are essential to protect the eyes from dust particles and splashes.[10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for tears or punctures before each use. Change gloves immediately if they become contaminated.[10]
-
Body Protection: A standard laboratory coat must be worn and fully fastened to protect the skin and clothing.[11]
-
Respiratory Protection: When handling significant quantities of the powder outside of a certified chemical fume hood, or if dust generation is unavoidable, a NIOSH-approved respirator is required.[12]
Storage Procedures: A Self-Validating System
Proper storage is critical for maintaining the compound's stability and preventing hazardous situations. The storage system should be designed to be inherently safe, minimizing the risk of accidental contact with incompatible materials.
Primary Storage Conditions
Store the compound in a cool, dry, and well-ventilated area.[3][9] The container must be kept tightly closed to prevent moisture absorption and contamination.[11] Avoid exposure to direct sunlight and heat sources, which can accelerate degradation.[3][13]
Recommended Storage Parameters:
| Parameter | Condition | Rationale |
|---|---|---|
| Temperature | Ambient Room Temperature (15-25°C) | Prevents thermal degradation. Some related compounds recommend freezer storage (-70°C) for long-term stability, which should be considered if the material is to be kept for extended periods. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Recommended for long-term storage to prevent potential oxidative degradation. |
| Container | Original manufacturer's container | Ensures proper labeling and material compatibility. |
Chemical Segregation Protocol
Chemical segregation is the cornerstone of safe storage. This compound must be stored separately from incompatible chemical classes to prevent dangerous reactions.[14]
-
Segregate from Bases: Store away from all bases (e.g., sodium hydroxide, ammonium hydroxide). Accidental mixing can cause a vigorous and exothermic acid-base neutralization reaction.[4]
-
Segregate from Oxidizing Agents: Keep separate from strong oxidizers (e.g., nitric acid, perchlorates, permanganates). Contact can lead to a violent reaction, posing a fire or explosion risk.[3][13]
-
Segregate from Mineral Acids: Organic acids should be stored separately from inorganic (mineral) acids like nitric, sulfuric, or hydrochloric acid.[13][14]
-
Segregate from Reactive Metals: Do not store near reactive metals such as sodium, potassium, or magnesium.[14][15]
-
Storage Cabinet: Store in a dedicated, labeled cabinet for corrosive or organic acids.[8] These cabinets should be constructed of wood or corrosion-resistant polymer, as acid vapors will corrode standard metal cabinets over time.[4][8] Use secondary containment trays to contain potential spills.
Diagram: Chemical Storage Segregation A visual guide to storing this compound away from incompatible materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Structurally diverse benzoxazines: synthesis, polymerization, and thermal stability | Semantic Scholar [semanticscholar.org]
- 3. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. 532391-89-2 Cas No. | 4-Methyl-2,3-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 6. 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 7. aksci.com [aksci.com]
- 8. flinnsci.com [flinnsci.com]
- 9. recsupply.com [recsupply.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. UofR: EHS: Laboratory Safety: Chemical Hygiene Program: Appendix 8 [safety.rochester.edu]
- 14. utsc.utoronto.ca [utsc.utoronto.ca]
- 15. csuohio.edu [csuohio.edu]
Application Notes & Protocols for Substituted Benzoxazines in Therapeutic Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzoxazine Scaffold - A Privileged Structure in Medicinal Chemistry
Benzoxazines are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring.[1] This structural motif has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[2][3][4][5] The versatility of the benzoxazine core allows for numerous substitutions, enabling the fine-tuning of its physicochemical properties and biological activities.[2][3][5] Initially explored for their applications in polymer science, the unique properties of benzoxazine derivatives have led to the discovery of a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[2][3][4][5][6]
The synthesis of 1,3-benzoxazines is commonly achieved through a Mannich-like condensation reaction involving a phenolic compound, a primary amine, and formaldehyde.[7][8] This straightforward and often one-pot synthesis allows for the generation of a diverse library of substituted benzoxazines for screening.[8] This guide provides an in-depth exploration of the key therapeutic applications of these compounds, complete with detailed protocols for their evaluation and insights into their mechanisms of action.
General Synthesis Workflow
The foundational step in exploring benzoxazine therapeutics is the synthesis of a compound library. The Mannich condensation is a robust and versatile method for this purpose.
Caption: General workflow for the synthesis of substituted benzoxazines.
Anticancer Applications
Substituted benzoxazines have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines, including breast, colon, liver, and lung cancer.[9][10][11][12] Their mechanisms of action are diverse, targeting multiple pathways crucial for cancer cell survival and proliferation.
Mechanisms of Action
A. Induction of Apoptosis: Many benzoxazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the upregulation of tumor suppressor proteins like p53 and the activation of effector caspases, such as caspase-3.[9] Some derivatives have also been shown to induce apoptosis by elevating reactive oxygen species (ROS) levels.[13]
B. DNA Damage and Repair Inhibition: Benzoxazines can function as DNA topoisomerase inhibitors.[14] Topoisomerases are critical enzymes that manage DNA topology during replication and transcription. By inhibiting these enzymes, benzoxazines can lead to the accumulation of DNA breaks, ultimately triggering cell death.[14] Furthermore, certain derivatives act as radiosensitizers by inhibiting DNA-dependent protein kinase (DNA-PK), an enzyme essential for repairing DNA double-strand breaks induced by radiation.[11] This dual action makes them attractive candidates for combination therapies.
C. Targeting Oncogenic Pathways: Some benzoxazinones have been shown to target the c-Myc oncogene. They achieve this by stabilizing the G-quadruplex structure in the c-Myc promoter region, which downregulates the gene's expression and inhibits cancer cell proliferation and migration.[10] Other derivatives target lysosomes, inducing lysosomal membrane permeabilization (LMP), which leads to cell death, showing selectivity for cancer cells.[15]
Caption: Key anticancer mechanisms of substituted benzoxazines.
Application Note: Structure-Activity Relationship (SAR) Insights
Experimental data suggests that the anticancer activity of benzoxazines is highly dependent on the nature and position of substituents.
-
Lipophilicity: In some series, more lipophilic benzoxazine derivatives have shown slightly better activity in reducing tumor weight compared to their more hydrophilic aminomethyl counterparts.[13] This suggests that membrane permeability can be a critical factor for efficacy.
-
Free Amino Group: For a series of benzoxazinone derivatives, the presence of a free amino group was a common feature among the most active compounds, suggesting a key interaction point with biological targets.[9]
-
Substitution on the Benzoxazine Ring: The position of substituents can dramatically alter activity. For benzoxazine-purine hybrids, placing a bromine or methyl group at the 6-position enhanced antiproliferative activity against breast cancer cells compared to a chlorine at the 7-position.[16]
Protocol: In Vitro Anticancer Activity Screening
This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel benzoxazine derivatives on cancer cell lines using the MTT assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon).[9][16]
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Test benzoxazine compounds, dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microtiter plates, sterile.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment. Causality: This allows cells to recover from trypsinization and enter the exponential growth phase, ensuring a consistent response to the compound.
-
-
Compound Treatment:
-
Prepare a serial dilution of the benzoxazine compounds in culture medium. A typical starting concentration is 100 µM, diluted down in 8 steps.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours. Causality: This duration is typically sufficient to observe effects on cell proliferation and viability.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Self-Validation: The protocol's integrity is maintained by including positive (e.g., Doxorubicin) and negative (vehicle) controls. A reproducible dose-response curve is a key indicator of a valid experiment.
| Compound Example | Target Cell Line | IC50 (µM) | Reference |
| Derivative 7 (Benzoxazinone) | MCF-7 (Breast) | < 10 | [9] |
| Derivative 15 (Benzoxazinone) | HepG2 (Liver) | < 10 | [9] |
| Compound 2b (Benzoxazine) | MCF-7 (Breast) | 2.27 | [17] |
| Compound 4b (Benzoxazine) | MCF-7 (Breast) | 3.26 | [17] |
| Compound 12 (Benzoxazine-Purine) | MCF-7 (Breast) | 3.39 | [16] |
| BONC-013 (Benzoxazinone) | (as Topo I poison) | 0.0006 | [14] |
Antimicrobial Applications
The benzoxazine scaffold is a promising framework for the development of new antimicrobial agents.[3][6] Derivatives have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][18][19]
Mechanism of Action
The precise antimicrobial mechanisms are still under investigation, but several theories exist. The heterocyclic nature of the oxazine ring is crucial for its antibacterial properties.[20] It is believed that these compounds can disrupt the integrity of the bacterial cell membrane through a combination of electrostatic and hydrophobic interactions.[21] For some derivatives, the antibacterial activity is weakened as the oxazine ring undergoes thermal ring-opening, indicating the intact heterocyclic structure is key to its function.[22] Docking studies suggest that some 1,4-benzoxazine derivatives may act by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[23]
Caption: Potential antimicrobial mechanisms of substituted benzoxazines.
Application Note: Bio-based and Hybrid Benzoxazines
A significant area of research involves creating benzoxazines from renewable, bio-based sources like curcumin, vanillin, and eugenol.[13][24] These bio-based monomers not only offer a sustainable alternative but often possess inherent antimicrobial properties that can be synergistic with the benzoxazine scaffold.[24][25] For instance, curcumin-based benzoxazines leverage the natural antibacterial and anti-inflammatory properties of curcumin.[24][25]
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol uses the broth microdilution method to determine the MIC of a benzoxazine compound against bacterial strains.
Objective: To find the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[18]
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test benzoxazine compounds, dissolved in DMSO.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10^8 CFU/mL).
-
Positive control antibiotic (e.g., Ampicillin, Streptomycin).[19][26]
Procedure:
-
Plate Preparation:
-
Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Prepare a 2X working stock of the test compound. Add 100 µL of this stock to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL.
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to well 12 (sterility control). Causality: This specific inoculum density is a CLSI standard, ensuring reproducibility and comparability of results.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Self-Validation: The inclusion of a standard antibiotic provides a reference for the compound's potency. Clear results in the growth and sterility controls are essential for validating the assay.
| Compound Type | Target Microbe | MIC (µg/mL) | Reference |
| BOZ-Ola (Bio-based) | S. aureus | 5 | [24] |
| BOZ-Ola (Bio-based) | E. coli | 17 | [24] |
| Thionated-1,3-benzoxazine | Fungal strains | Comparable to Fluconazole | [6] |
| Compound 4e (1,4-Benzoxazine) | S. aureus, E. coli, B. subtilis | Highest potency in series | [23][27] |
Anti-inflammatory Applications
Several benzoxazine and related benzoxazinone derivatives have demonstrated significant anti-inflammatory properties.[3][6][26] Their activity often stems from the modulation of key inflammatory pathways and the inhibition of enzymes involved in producing pro-inflammatory mediators.
Mechanism of Action
The anti-inflammatory effects of benzoxazines are primarily linked to the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in synthesizing inflammatory prostaglandins.[28] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation and pain.[28] Additionally, some benzoxazines may modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[29][30] A derivative was shown to inhibit NF-κB nuclear translocation, preventing the transcription of pro-inflammatory cytokines.[30]
Caption: Anti-inflammatory mechanisms of substituted benzoxazines.
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol measures the ability of a benzoxazine compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[31]
Objective: To quantify the inhibitory effect of a test compound on the production of the pro-inflammatory mediator NO.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete DMEM medium.
-
LPS (from E. coli).
-
Test benzoxazine compounds, dissolved in DMSO.
-
Griess Reagent.
-
Sterile 96-well plates.
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.[31]
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the benzoxazine compounds for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + test compound. Causality: Pre-treatment allows the compound to enter the cells and interact with its target before the inflammatory cascade is fully activated by LPS.
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.[31]
-
Incubate at room temperature for 15 minutes in the dark. Causality: The Griess reagent reacts with nitrite (a stable breakdown product of NO) to form a colored azo compound.
-
Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of NO produced.
-
-
Data Analysis:
-
Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control.
-
Determine the IC50 value.
-
Self-Validation Note: It is crucial to perform a parallel cell viability assay (e.g., MTT) to ensure that the observed reduction in NO is not due to general cytotoxicity of the compound.
-
Protocol: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating the efficacy of anti-inflammatory drugs in acute inflammation.[32][33][34]
Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.
Materials:
-
Male Wistar rats or Swiss albino mice.[31]
-
1% Carrageenan solution in saline.
-
Test benzoxazine compound.
-
Positive control drug (e.g., Indomethacin, Diclofenac).[32][33]
-
Plebismometer or digital calipers.
Procedure:
-
Animal Handling and Dosing:
-
Acclimatize animals for at least one week.
-
Divide animals into groups (vehicle control, positive control, test compound groups).
-
Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.[31]
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each animal.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[31]
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.[32]
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 5. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Bentham Science [benthamscience.com]
- 6. ikm.org.my [ikm.org.my]
- 7. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo anticancer activity of benzoxazine and aminomethyl compounds derived from eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzoxazines as new human topoisomerase I inhibitors and potential poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phytojournal.com [phytojournal.com]
- 19. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. mdpi.com [mdpi.com]
- 25. Recent advances in bio-based polybenzoxazines as an interesting adhesive coating - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03514J [pubs.rsc.org]
- 26. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijpsjournal.com [ijpsjournal.com]
- 28. mdpi.com [mdpi.com]
- 29. benchchem.com [benchchem.com]
- 30. Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. Some new benzoxazolinone derivatives with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. From Chemistry to Pharmacology: Exploring the Anti-Inflammatory and Antioxidant Potential of Novel Dexketoprofen Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Welcome to the technical support guide for the synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to help you navigate the common challenges of this multi-step synthesis and systematically improve your product yield and purity.
Introduction: Synthetic Strategy and Core Challenges
This compound is a key heterocyclic scaffold in medicinal chemistry. Its synthesis is not a single reaction but a sequence of transformations, each with its own set of potential pitfalls. Low yields, difficult purifications, and unexpected side products are common hurdles.
This guide is structured around a logical and widely applicable three-step synthetic pathway. Understanding this workflow is the first step to effective troubleshooting.
Caption: Proposed synthetic workflow for the target molecule.
Troubleshooting Guide: A Step-by-Step Q&A
This section addresses specific problems you may encounter at each stage of the synthesis.
Part 1: Benzoxazine Ring Formation (Cyclization)
The initial formation of the heterocyclic core is critical. This step typically involves the reaction of an aminophenol derivative with a two-carbon electrophile.
Question 1: My cyclization yield is very low or the reaction stalls. What are the likely causes and solutions?
-
Potential Cause 1: Ineffective Base. The reaction involves two nucleophilic substitutions (N-alkylation and O-alkylation). A sufficiently strong, non-nucleophilic base is required to deprotonate both the phenol and the aniline nitrogen (or just the phenol, depending on the mechanism).
-
Insight & Solution: Potassium carbonate (K₂CO₃) is a standard choice, but its effectiveness depends on the solvent. In solvents like DMF or acetonitrile, its solubility is limited. Consider using cesium carbonate (Cs₂CO₃), which is more soluble and basic, often leading to significantly improved reaction rates. Alternatively, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.
-
-
Potential Cause 2: Poor Solvent Choice. The solvent must be polar aprotic to dissolve the reactants and facilitate the Sₙ2 reactions, but it must also be stable at the required reaction temperatures (often 80-120 °C).
-
Insight & Solution: Dimethylformamide (DMF) and acetonitrile are common choices. If the reaction is sluggish, consider switching to a higher-boiling solvent like dimethyl sulfoxide (DMSO). However, be aware that product isolation from DMSO can be more challenging due to its high boiling point.
-
-
Potential Cause 3: Side Reactions. The primary side reaction is intermolecular polymerization, where molecules react with each other instead of cyclizing.
-
Insight & Solution: This is often addressed by applying high-dilution principles. Add the electrophile (e.g., 1,2-dibromoethane) slowly over several hours to a heated solution of the aminophenol and base. This keeps the concentration of the electrophile low, favoring the intramolecular cyclization over intermolecular reactions.
-
Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are they?
-
Potential Cause 1: Incomplete Cyclization. You may have a mixture of the starting material, the mono-alkylated intermediate (where only the oxygen or nitrogen has reacted), and the desired product.
-
Insight & Solution: Monitor the reaction over time using TLC or LC-MS. If the reaction has stalled, try increasing the temperature or adding more base or electrophile. If mono-alkylation is the persistent issue, it suggests the second cyclization step is kinetically slow. A stronger base or higher temperature may be necessary to drive the reaction to completion.
-
-
Potential Cause 2: Dimerization/Oligomerization. As mentioned above, intermolecular reactions can lead to dimers and higher-order oligomers.
-
Insight & Solution: These are often much less polar than the desired product. Purification via column chromatography is usually necessary. To prevent their formation in future runs, employ high-dilution conditions as described previously.
-
Part 2: N-Methylation
This step introduces the methyl group onto the benzoxazine nitrogen. While seemingly straightforward, it can present challenges.
Question 1: The N-methylation is incomplete, and I recover a lot of starting material (Intermediate 1). How can I improve conversion?
-
Potential Cause 1: Insufficiently Reactive Methylating Agent. Methyl iodide (Iodomethane) is highly reactive but can be expensive and is a known carcinogen. Dimethyl sulfate is another effective but hazardous option.
-
Insight & Solution: Ensure you are using at least 1.1 to 1.5 equivalents of the methylating agent. If reactivity is still an issue, confirm the quality of your reagent, as they can degrade over time.
-
-
Potential Cause 2: Weak Base or Poor Solubility. The base deprotonates the secondary amine, making it nucleophilic. The choice of base is critical.
-
Insight & Solution: Potassium carbonate in acetone or acetonitrile is a common system. If the reaction is slow, switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF will dramatically increase the rate. Ensure your solvent is truly anhydrous if using NaH.
-
| Parameter | Condition A (Mild) | Condition B (Standard) | Condition C (Forcing) |
| Methylating Agent | Dimethyl Carbonate | Methyl Iodide (CH₃I) | Dimethyl Sulfate |
| Base | K₂CO₃ | K₂CO₃ / Cs₂CO₃ | NaH |
| Solvent | Acetone | Acetonitrile / DMF | Anhydrous THF / DMF |
| Temperature | Reflux (56°C) | 50 - 80°C | 0°C to Room Temp. |
| Typical Yield | Moderate | Good to Excellent | Excellent |
| Safety Note | Lower Toxicity | Use in Fume Hood | Highly Toxic , Use in Fume Hood |
Caption: Comparison of common N-methylation conditions.
Question 2: My product seems to have decomposed, or I've formed a water-soluble salt. What happened?
-
Potential Cause: Over-methylation. Using a large excess of a highly reactive methylating agent (like methyl iodide or dimethyl sulfate) or running the reaction for too long can lead to the formation of a quaternary ammonium salt. This salt is often highly polar and may be lost into the aqueous phase during workup.
-
Insight & Solution: Use a controlled amount of the methylating agent (1.1-1.2 equivalents). Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly. If you suspect salt formation, you can sometimes recover the product by basifying the aqueous layer and re-extracting, though this is not always successful.
-
Part 3: Ester Hydrolysis (Saponification)
The final step is the conversion of the methyl ester to the target carboxylic acid. The main challenge here is to achieve complete hydrolysis without cleaving the benzoxazine ring.
Question 1: The hydrolysis is incomplete, and I have a mixture of the ester and the acid, which is very difficult to separate.
-
Potential Cause 1: Insufficient Base or Reaction Time. Saponification requires a stoichiometric amount of base (e.g., LiOH, NaOH) to react with the ester and drive the hydrolysis.
-
Insight & Solution: Use a moderate excess of base (2-3 equivalents) to ensure the reaction goes to completion. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH as it can lead to fewer side reactions. Extend the reaction time and consider gentle heating (40-50°C) if the reaction is sluggish at room temperature. A common solvent system is a mixture of THF or Methanol with water to ensure solubility of both the organic substrate and the inorganic base.[1]
-
-
Potential Cause 2: Poor Solubility. The starting ester may not be fully soluble in the aqueous/alcoholic solvent mixture, leading to a slow, heterogeneous reaction.
-
Insight & Solution: Increase the proportion of the organic co-solvent (e.g., THF, methanol) to fully dissolve the starting material. Ensure vigorous stirring to maximize the interface between the reactants.
-
Question 2: My yield is low after workup, and I suspect the product has degraded. Is the benzoxazine ring stable to these conditions?
-
Potential Cause: Ring Opening. Benzoxazine rings can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions.[2][3] Prolonged exposure to strong base at high temperatures, or a highly acidic workup, can lead to the opening of the oxazine ring.
-
Insight & Solution: Perform the saponification under the mildest conditions possible (e.g., LiOH, room temperature). During the workup, acidify the reaction mixture carefully in an ice bath to a pH of ~3-4, just enough to protonate the carboxylate. Avoid using a large excess of strong acid or allowing the solution to become excessively hot during neutralization. Extract the product quickly after acidification.
-
Caption: Decision tree for troubleshooting the final hydrolysis step.
Frequently Asked Questions (FAQs)
Q1: What are the best analytical techniques to monitor the progress of these reactions? Thin-Layer Chromatography (TLC) is indispensable for routine monitoring. Use a solvent system like ethyl acetate/hexanes. The product of each step should have a different Rf value. For more detailed analysis, especially to confirm mass, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. To confirm structural integrity at each step, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is required on the purified intermediates.
Q2: What is the best general method for purifying the intermediates and the final product? For the neutral intermediates (ester derivatives), flash column chromatography on silica gel is typically the most effective method. For the final carboxylic acid product, which is more polar, purification can often be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). If chromatography is necessary for the final acid, be aware that it can streak on silica gel; adding a small amount of acetic acid to the eluent can improve the peak shape.
Q3: Are there alternative routes to synthesize this molecule? Yes, several routes exist for forming benzoxazine rings.[4] For instance, some methods start with a salicylaldehyde derivative, which is converted to an imine and then reduced and cyclized.[5] Another advanced method involves the Lewis acid-catalyzed ring-opening of activated aziridines with halophenols, followed by a copper-catalyzed cyclization.[6] The choice of route often depends on the availability and cost of the starting materials and the desired scale of the synthesis.
Q4: My final product has a slight discoloration. How can I remove it? Discoloration often arises from minor, highly conjugated impurities formed by oxidation or side reactions. If the product is crystalline, recrystallization is the best first step. Sometimes, a charcoal treatment of the product solution before the final filtration step of recrystallization can effectively remove colored impurities.
Detailed Experimental Protocols
The following are representative, non-optimized protocols that serve as a starting point.
Protocol 1: Synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (Intermediate 1)
-
To a round-bottom flask, add methyl 4-amino-3-hydroxybenzoate (1.0 eq), cesium carbonate (2.5 eq), and anhydrous DMF.
-
Heat the mixture to 90°C with vigorous stirring under a nitrogen atmosphere.
-
Add 1,2-dibromoethane (1.1 eq) dropwise via a syringe pump over 4 hours.
-
Maintain the reaction at 90°C and monitor by TLC until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., 20-40% ethyl acetate in hexanes) to yield the product.
Protocol 2: Synthesis of Methyl 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) and methyl iodide (1.2 eq).
-
Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere.
-
Monitor the reaction by TLC. Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure. The crude product is often pure enough for the next step, but can be purified by column chromatography if necessary.
Protocol 3: Synthesis of this compound (Final Product)
-
Dissolve Intermediate 2 (1.0 eq) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (2.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed (typically 2-6 hours).
-
Cool the flask in an ice bath and slowly add 1M HCl with stirring until the pH of the solution is approximately 3-4.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Recrystallization may be performed for further purification.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols: Formal Synthesis of Levofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Welcome to the technical support center for the purification of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. We will explore troubleshooting strategies and provide answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
I. Understanding the Molecule: Physicochemical Properties and Challenges
This compound possesses a unique combination of functional groups that contribute to its purification challenges. The presence of both a carboxylic acid and a tertiary amine within the benzoxazine scaffold imparts amphoteric properties, meaning it can exhibit both acidic and basic characteristics. This duality can lead to issues with solubility, chromatographic behavior, and crystallization.
Key Structural Features and Their Implications for Purification:
-
Carboxylic Acid Group (-COOH): This acidic moiety allows for the formation of carboxylate salts in the presence of a base. This property can be exploited for selective extraction but can also lead to unwanted salt formation during chromatography or crystallization.
-
Tertiary Amine (N-CH₃): The nitrogen atom in the benzoxazine ring is basic and can be protonated in acidic conditions. This can affect the molecule's overall charge and solubility.
-
Benzoxazine Ring System: The heterocyclic core contributes to the molecule's overall polarity and potential for π-π stacking interactions, which can influence crystal packing and chromatographic retention.
II. Troubleshooting Guide: A Systematic Approach to Purification
Encountering difficulties in purifying this compound is not uncommon. This section provides a systematic approach to diagnosing and resolving these issues.
Problem 1: Low Purity After Initial Synthesis
Symptom: Crude product analysis (e.g., by LC-MS or ¹H NMR) shows a complex mixture with significant impurities.
Possible Causes:
-
Incomplete reaction.
-
Formation of side-products.
-
Contamination from starting materials.
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion using an appropriate analytical technique like TLC or LC-MS.
-
Identify Impurities: Characterize the major impurities by mass spectrometry or NMR to understand their structure. This will inform the choice of purification method. Common impurities may include unreacted starting materials or byproducts from side reactions.
-
Initial Work-up Optimization:
-
Acid-Base Extraction: Utilize the amphoteric nature of the molecule. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities. Subsequently, wash with a mild aqueous acid (e.g., dilute HCl) to remove basic impurities. The desired product should remain in the organic layer, though its solubility may vary depending on the pH.
-
Solvent Washes: Washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble can be a simple and effective initial purification step.
-
Problem 2: Difficulty with Crystallization
Symptom: The compound oils out, forms a precipitate instead of crystals, or remains in solution.
Possible Causes:
-
Presence of impurities inhibiting crystal lattice formation.
-
Inappropriate solvent system.
-
Supersaturation issues.
Troubleshooting Steps:
-
Solvent Screening: A systematic solvent screen is crucial. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water) and mixtures thereof. The ideal crystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Control Cooling Rate: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
-
Seeding: Introduce a small crystal of the pure compound into the supersaturated solution to induce crystallization.
-
Anti-Solvent Addition: Slowly add a solvent in which the compound is insoluble (an "anti-solvent") to a solution of the compound in a good solvent until turbidity is observed. Then, allow the solution to stand.
Problem 3: Poor Separation in Column Chromatography
Symptom: Co-elution of the product with impurities, leading to broad peaks or incomplete separation.
Possible Causes:
-
Inappropriate stationary phase.
-
Incorrect mobile phase composition.
-
"Tailing" due to interactions with the stationary phase.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Polarity Adjustment: Systematically vary the polarity of the eluent. For normal-phase silica gel chromatography, a common choice is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).[1]
-
Acid/Base Additives: For acidic compounds like this one, "tailing" on silica gel is a common issue. Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.5-2%), to the mobile phase can suppress the ionization of the carboxylic acid and lead to sharper peaks and better separation.[2]
-
-
Stationary Phase Selection:
-
Normal-Phase Silica Gel: This is the most common choice.
-
Reverse-Phase (e.g., C18): If the compound is sufficiently polar, reverse-phase chromatography with a mobile phase of water and a polar organic solvent (e.g., acetonitrile or methanol) can be effective.
-
-
Loading Technique: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica with the adsorbed compound can be loaded onto the top of the column. This "dry loading" technique often results in better separation than direct liquid injection.
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purify the crude product?
A1: A combination of acid-base extraction followed by crystallization is often a good starting point. The extraction helps to remove a significant portion of both acidic and basic impurities, which then simplifies the subsequent crystallization process.
Q2: My compound seems to be soluble in both acidic and basic aqueous solutions. How can I effectively perform an acid-base extraction?
A2: This is a common challenge with amphoteric molecules. The key is to carefully control the pH.
-
To remove acidic impurities: Use a weak base like saturated sodium bicarbonate solution. This should be basic enough to deprotonate stronger acidic impurities but may not fully deprotonate the carboxylic acid of your compound, minimizing its loss to the aqueous layer.
-
To remove basic impurities: Use a weak acid like dilute citric acid or a buffered solution. This will protonate stronger basic impurities, allowing them to be extracted into the aqueous layer, while potentially leaving your less basic tertiary amine largely in the organic phase.
-
It is crucial to test the pH of the aqueous layer after each extraction and to analyze a small sample of each layer to track the location of your product.
Q3: I am observing significant "tailing" during silica gel column chromatography. What is the cause and how can I fix it?
A3: Tailing of acidic compounds on silica gel is typically caused by strong interactions between the acidic functional group (the carboxylic acid) and the slightly acidic silanol groups on the silica surface. This leads to a non-ideal equilibrium during elution. To mitigate this, add a small percentage (0.5-2%) of a volatile acid like acetic acid or formic acid to your mobile phase.[2] This suppresses the deprotonation of your carboxylic acid, reducing its interaction with the silica and resulting in more symmetrical peak shapes.
Q4: Can I use reverse-phase HPLC for the final purification?
A4: Yes, reverse-phase HPLC can be an excellent method for final purification, especially for achieving high purity (>98%). A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to ensure good peak shape. The use of HPLC is particularly advantageous for separating closely related impurities.[1][3][4]
IV. Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves easily, the solvent is too good. If it doesn't dissolve, heat the mixture gently. If it dissolves upon heating, it is a potential candidate.
-
Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), find a solvent system that gives your product an Rf value of approximately 0.2-0.4.[2] For this compound, a good starting point would be a mixture of hexane and ethyl acetate with 1% acetic acid.
-
Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
V. Data Presentation
Table 1: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Purpose |
| Crystallization | Ethanol/Water | Good for inducing crystallization of polar compounds. |
| Ethyl Acetate/Hexane | A versatile system for compounds of intermediate polarity. | |
| Acetone | A polar aprotic solvent that can be effective. | |
| Column Chromatography | Hexane/Ethyl Acetate + 1% Acetic Acid | Normal-phase separation with suppression of tailing. |
| Dichloromethane/Methanol + 1% Acetic Acid | For more polar compounds that do not move in less polar systems. | |
| Reverse-Phase HPLC | Water/Acetonitrile + 0.1% Formic Acid | High-resolution separation for final purity. |
VI. Visualization of Purification Workflow
Caption: A typical workflow for the purification of this compound.
VII. References
-
MDPI. (2021, May 20). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Property, and Computational Study. Retrieved from --INVALID-LINK--
-
LCGC North America. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US3989698A - Process for preparing benzoxazines. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of benzoxazine containing carboxylic groups. Retrieved from --INVALID-LINK--
-
ResearchGate. (2011, August 9). Synthesis, Characterization of New Carboxylic Acid-Containing Benzoxazine and Its Cocuring Behaviors with Bisoxazoline. Retrieved from --INVALID-LINK--
-
MDPI. (2020, March 20). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Retrieved from --INVALID-LINK--
-
PubMed. (n.d.). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (2019, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--
References
Technical Support Center: Troubleshooting NMR Signal Overlap in 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for resolving ¹H NMR signal overlap in 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. This document provides a structured, question-and-answer-based approach to systematically diagnose and solve common spectral challenges encountered with this molecule. The methodologies detailed herein range from simple adjustments in sample preparation to advanced 2D NMR experiments, empowering you to obtain a high-quality, fully interpretable spectrum for unambiguous structure confirmation.
Initial Diagnosis & First Steps
Q1: My ¹H NMR spectrum of this compound shows crowded, overlapping signals, particularly in the aromatic and aliphatic regions. What are the likely problem areas and what should I check first?
A1: The structure of this compound contains several proton environments prone to signal overlap. Understanding these is the first step to effective troubleshooting.
-
Aromatic Region (~6.5-8.0 ppm): The three protons on the benzene ring are in a 1,2,4-trisubstituted pattern. Their chemical shifts can be very close, leading to complex and overlapping multiplets that are difficult to assign directly.
-
Aliphatic Methylene Region (~3.0-4.5 ppm): The two methylene groups in the oxazine ring (O-CH₂ and N-CH₂) are diastereotopic. This means each of the four protons is chemically distinct, often resulting in four complex multiplets that can severely overlap with each other and with the N-methyl signal.
-
N-Methyl Region (~2.9-3.3 ppm): The singlet from the N-CH₃ group can overlap with the adjacent N-CH₂ protons.
Your initial troubleshooting workflow should be:
-
Confirm Sample Purity: Impurities are a common source of extra peaks that complicate spectra. Before attempting advanced NMR techniques, verify the purity of your sample using an orthogonal method like LC-MS or by carefully checking for residual solvent or reagent peaks.[1]
-
Optimize 1D Acquisition Parameters: Ensure you are using a sufficient number of scans for a good signal-to-noise ratio and a long enough acquisition time to achieve adequate digital resolution. Insufficient resolution can make closely spaced peaks appear as a single broad signal.[2]
-
Use a Higher-Field Spectrometer: If available, acquiring the spectrum on a higher-field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the chemical shift dispersion in Hertz, often resolving signals that overlap at lower fields.[1]
Troubleshooting Guide: From Simple to Advanced Solutions
Q2: Can I resolve the overlapping signals by simply changing the NMR solvent?
A2: Yes, changing the deuterated solvent is a powerful and straightforward technique to resolve signal overlap.[3] Different solvents interact with the solute molecule in unique ways, altering the local electronic environment of the protons and thus their chemical shifts.
The Causality: Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts due to intermolecular anisotropic effects, an effect known as Aromatic Solvent-Induced Shift (ASIS).[1][4] Protons located on different faces of your molecule will experience different shielding or deshielding effects when interacting with the ring current of the aromatic solvent, often leading to improved signal separation.[4]
| Solvent | Typical Effect | Best For Resolving |
| CDCl₃ | Standard, relatively non-interactive. | Good starting point. |
| DMSO-d₆ | Polar, hydrogen-bond accepting. Can shift -OH/-NH protons significantly. | Aromatic and methylene protons. The carboxylic acid proton will be clearly visible. |
| Benzene-d₆ | Aromatic, induces ASIS effects. | Often resolves overlapping aliphatic and aromatic signals that are close in CDCl₃.[4] |
| Methanol-d₄ | Polar, protic. Will exchange with the carboxylic acid proton. | Can alter hydrogen bonding and conformation, changing proton chemical shifts. |
Experimental Protocol: Solvent Change
-
Dry the Sample: Thoroughly dry your original NMR sample under high vacuum to remove the initial deuterated solvent.
-
Re-dissolve: Dissolve the dried sample in a new deuterated solvent (e.g., benzene-d₆).
-
Acquire Spectrum: Acquire a standard ¹H NMR spectrum and compare it to the original spectrum to see if the signal overlap has been resolved.
Q3: How does changing the temperature of the experiment help, and when should I try it?
A3: Variable-temperature (VT) NMR is an excellent tool for resolving signal overlap, especially when the overlap is due to conformational dynamics or exchange processes.[5][6]
The Causality: The molecule this compound has a flexible heterocyclic ring. At room temperature, it may exist in a rapid equilibrium between different conformations (e.g., boat/chair puckering). The observed NMR spectrum is a weighted average of these conformations.[6] Changing the temperature alters the rate of this exchange and can shift the equilibrium.
-
Increasing Temperature: Often increases the rate of conformational exchange, which can sometimes simplify spectra by averaging signals. More commonly, it changes chemical shifts due to altered hydrogen bonding and conformational populations, which can resolve overlapping peaks.[5][6][7] The chemical shifts of exchangeable protons, like the carboxylic acid proton, are particularly sensitive to temperature.[6]
-
Decreasing Temperature: Slows down the exchange, potentially "freezing out" individual conformers. This can make the spectrum more complex but can also resolve signals that were averaged at room temperature.
Experimental Protocol: Variable-Temperature (VT) NMR
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Select Temperature Range: Choose a range of temperatures to investigate (e.g., from 298 K up to 333 K in 5-10 K increments). Ensure your chosen solvent is suitable for this temperature range.[8]
-
Equilibrate and Shim: At each new temperature, allow the sample to equilibrate for 5-10 minutes. The magnetic field homogeneity will change with temperature, so it is crucial to re-shim the spectrometer at each step.[8]
-
Acquire Spectra: Acquire a ¹H NMR spectrum at each temperature and compare them to identify the temperature that provides the best signal resolution.
Q4: I've heard of lanthanide shift reagents. Are they a viable option for this molecule?
A4: Yes, lanthanide shift reagents (LSRs) can be a powerful tool, although they are used less frequently now with the advent of high-field magnets and advanced 2D techniques.[9] They are particularly useful for molecules that have a Lewis basic site for the reagent to coordinate to.
The Causality: LSRs are paramagnetic lanthanide complexes (e.g., containing Europium or Praseodymium) that act as Lewis acids.[9][10] They reversibly bind to Lewis basic sites in the analyte, such as the oxygen of the carboxylic acid or the nitrogen atom in your molecule. This coordination induces large changes in the chemical shifts of nearby protons.[10] The magnitude of this induced shift is dependent on the distance and angle of the proton from the lanthanide ion, causing signals to spread out and resolve.[11] Europium-based reagents typically cause downfield shifts, while praseodymium-based reagents cause upfield shifts.[11][12]
Experimental Protocol: Using a Lanthanide Shift Reagent
-
Initial Spectrum: Acquire a high-quality ¹H NMR spectrum of your pure compound.
-
Prepare Reagent: Use an anhydrous LSR, such as Eu(fod)₃, as they are sensitive to water.[9]
-
Titration: Add small, incremental amounts of the LSR to the NMR tube. A good starting point is a 0.1 molar equivalent.
-
Acquire Spectra: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.
-
Analyze: Observe how the signals shift with increasing LSR concentration. The signals closest to the binding site will shift the most dramatically. Continue adding the LSR until the desired resolution is achieved. Be aware that excessive amounts can cause significant line broadening.[9]
Q5: The basic methods didn't fully resolve my spectrum. Which 2D NMR experiments should I use to definitively assign the structure?
A5: When signal overlap is severe, two-dimensional (2D) NMR spectroscopy is the most definitive solution.[1][13] By spreading the signals across two frequency axes, these experiments reveal correlations between nuclei, allowing for unambiguous assignment even when signals are completely overlapped in the 1D spectrum.[13][14]
The Causality & Recommended Experiments:
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[13][15] It is essential for tracing out the connectivity of proton spin systems. For your molecule, it will show correlations between the coupled aromatic protons and between the geminal and vicinal protons in the methylene groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (¹JCH).[16][17] Because ¹³C spectra have a much wider chemical shift range, protons that overlap in the ¹H dimension can often be resolved in the ¹³C dimension.[18] An HSQC is the best way to confirm how many distinct proton signals are hidden within an overlapped multiplet.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²JCH, ³JCH).[17][19] It is crucial for piecing together the molecular skeleton by connecting different spin systems. For example, it can show correlations from the N-CH₃ protons to the neighboring ring carbons, confirming their position.
The following diagram illustrates a logical workflow for applying these techniques.
Caption: A decision-making workflow for troubleshooting NMR signal overlap.
Frequently Asked Questions (FAQs)
Q: A signal in my aliphatic region integrates for 3H but looks like a distorted multiplet, not a singlet. Is this my N-methyl group overlapping with something else? A: This is very likely. The N-methyl singlet can easily overlap with one of the complex multiplets from the adjacent N-CH₂ group. The most definitive way to confirm this is with an HSQC experiment. The N-methyl protons will show a single correlation to the N-CH₃ carbon signal, while the N-CH₂ protons will show correlations to the N-CH₂ carbon signal at a different ¹³C chemical shift.
Q: My aromatic signals are three distinct multiplets, but they are so close I cannot determine their coupling constants or assign them. What is the best experiment to solve this? A: A COSY experiment is the ideal starting point.[15] It will show cross-peaks between adjacent protons. You will be able to trace the connectivity from one proton to its neighbor, allowing you to assign their relative positions on the ring (e.g., H-5, H-6, H-8). If the overlap is extremely severe, a 1D TOCSY experiment, where one resolved aromatic proton is selectively irradiated to reveal all other protons in that same spin system, can also be very effective.[14][18]
Q: I tried running the experiment in benzene-d₆, and while some signals resolved, others became more overlapped. Why did this happen? A: This is a common outcome of the ASIS effect.[4] The aromatic solvent doesn't shift all protons in the same direction or by the same magnitude. While it may move two overlapping signals apart, it can also coincidentally move two previously resolved signals closer together. This is why having a toolbox of different solvents and techniques is crucial; no single method is guaranteed to solve all overlap problems.
Q: Can processing techniques in the NMR software help resolve my overlapping signals? A: Yes, to a limited extent. Applying mathematical functions like Gaussian multiplication or sine-bell functions before Fourier transformation can enhance resolution by narrowing linewidths. However, this often comes at the expense of the signal-to-noise ratio and can distort peak shapes and integrals. It is a useful tool for visualizing closely spaced peaks but is not a substitute for acquiring higher-quality data through the experimental methods described above.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Two solvents, two different spectra - Aromatic Solvent Induced Shifts — Nanalysis [nanalysis.com]
- 5. youtube.com [youtube.com]
- 6. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 7. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 12. scribd.com [scribd.com]
- 13. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. mestrelab.com [mestrelab.com]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Synthesis of 1,4-Benzoxazine Compounds
Welcome, researchers and drug development professionals, to the comprehensive technical support center for the synthesis of 1,4-benzoxazine compounds. As a Senior Application Scientist, I understand that navigating the complexities of heterocyclic synthesis can be challenging. Low yields, complex product mixtures, and purification difficulties are common hurdles. This guide is designed to provide you with field-proven insights and actionable troubleshooting strategies to help you overcome the common side reactions encountered in your experiments.
This center is structured in a question-and-answer format to directly address the specific issues you may face. We will delve into the causality behind these problems and provide validated protocols to get your synthesis back on track.
Section 1: General Troubleshooting & FAQs
This section addresses broad issues often observed during the synthesis of 1,4-benzoxazines, particularly when using the common route involving 2-aminophenols and α-halo ketones or similar electrophiles.
FAQ 1: My reaction is yielding a complex mixture of products with a low yield of the desired 1,4-benzoxazine. What are the likely culprits?
A low yield of your target compound accompanied by a complex mixture on your TLC or LC-MS is the most common issue. This typically points to a series of competing side reactions. The primary suspects are:
-
Polymerization/Oligomerization: Benzoxazine monomers, especially under thermal stress, can undergo ring-opening polymerization.[1][2] This is often catalyzed by acidic impurities or even other phenolic species in the reaction.[1] You may observe this as an insoluble tar-like substance or a smear on your TLC plate.
-
Competing N- vs. O-Alkylation: The 2-aminophenol starting material has two nucleophilic sites: the amine nitrogen and the hydroxyl oxygen. While O-alkylation followed by intramolecular cyclization is the desired pathway, direct N-alkylation of the amine can occur, leading to a linear intermediate that may not cyclize efficiently or may form other byproducts.[3][4]
-
Dimer Formation: Under certain conditions, intermediates can react with each other to form stable dimeric structures that halt the reaction pathway to your desired monomeric benzoxazine.[5]
To diagnose the issue, it is critical to analyze your crude reaction mixture by ¹H NMR and LC-MS to identify the masses of the major byproducts.
Troubleshooting Workflow for Low Yields
This workflow provides a systematic approach to identifying and solving common issues in 1,4-benzoxazine synthesis.
Caption: Troubleshooting Decision Workflow for 1,4-Benzoxazine Synthesis.
Section 2: Specific Side Reactions & Mitigation Strategies
This section provides a deeper dive into the most prevalent side reactions, their mechanisms, and specific protocols to prevent them.
FAQ 2: I suspect dimer or oligomer formation. How can I confirm this and prevent it?
Identification: Oligomers and polymers are often the cause of "tars" or insoluble residues. On a TLC plate, they may appear as a baseline streak. In Mass Spectrometry, you might see a distribution of higher molecular weight species. In the ¹H NMR of the crude product, you will likely see significant peak broadening and a complex aromatic region compared to the sharp signals expected for the pure monomer.[6]
Mechanism of Dimerization/Polymerization: This process is essentially a cationic ring-opening polymerization (ROP).[1][7] The reaction can be initiated by trace acidic impurities or even by the phenolic hydroxyl group of another benzoxazine molecule, especially at elevated temperatures. The oxazine ring opens to form a carbocation, which is then attacked by a nucleophile (like the phenolic oxygen of another monomer), propagating the chain.[2]
Caption: Simplified Mechanism of Cationic Ring-Opening Polymerization.
Prevention & Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain the lowest effective temperature. For many syntheses, refluxing in acetone or acetonitrile (56-82 °C) is sufficient. Avoid high-boiling solvents like DMF or toluene unless necessary. | Higher temperatures provide the activation energy for unwanted ring-opening and polymerization reactions.[8] |
| Reagents | Use high-purity 2-aminophenol and alkylating agents. Ensure solvents are anhydrous. | Acidic impurities from reagent degradation can catalyze polymerization. Water can lead to hydrolysis and other side reactions. |
| Stoichiometry | Use a precise 1:1 stoichiometry of the 2-aminophenol and the primary electrophile. | An excess of either reactant can lead to side reactions. For example, excess formaldehyde in Mannich-type syntheses can promote oligomerization.[2] |
| Purification | If oligomers are present, they can often be removed by precipitation. Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane) and add a poor solvent (e.g., hexane) dropwise to precipitate the higher molecular weight species. | The desired monomer is typically more soluble in non-polar solvents than its oligomers. |
FAQ 3: My main byproduct seems to be from N-alkylation. How do I favor the desired O-alkylation and cyclization?
Identification: The primary N-alkylation product is the linear compound 2-(alkylamino)phenol. Its mass will be identical to the O-alkylated intermediate, but its chemical properties and NMR spectrum will be different.
-
¹H NMR: Look for a broad NH proton signal. The chemical shifts of the protons adjacent to the nitrogen will be different from those in the cyclized product.
-
Reactivity: This intermediate may fail to cyclize under the reaction conditions, remaining as a major impurity.
Mechanism: N- vs. O-Alkylation Competition: The selectivity of alkylation is a classic case of kinetic versus thermodynamic control and is heavily influenced by the reaction conditions. Nitrogen is generally more nucleophilic (kinetically favored) than oxygen.[9] However, the phenoxide formed by deprotonating the hydroxyl group is a strong nucleophile as well. The key is to create conditions that favor the O-alkylation pathway that leads to the cyclized product.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of aniline-dimer-based electroactive benzoxazine and its polymer - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11349H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Scale-Up of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Introduction: This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. This heterocyclic compound represents a class of molecules with significant potential in medicinal chemistry and materials science. Scaling the synthesis of such substituted benzoxazines from the bench to pilot or manufacturing scale presents unique challenges, from managing reaction kinetics to ensuring product purity and process safety. This document provides a curated set of frequently asked questions (FAQs) and detailed troubleshooting guides based on established principles of heterocyclic chemistry and process scale-up. While direct literature for this exact molecule is limited, the principles are derived from extensive research on related benzoxazine structures.[1][2]
Section 1: Proposed Synthetic Pathway
The synthesis of 1,4-benzoxazine derivatives can be approached through several routes. A common and effective strategy involves the cyclization of a suitably substituted 2-aminophenol derivative. The diagram below outlines a proposed pathway for the target molecule.
Caption: Proposed multi-step synthesis of the target molecule.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing the 1,4-benzoxazine core structure? A1: The construction of the 1,4-benzoxazine ring system is typically achieved through several key methods. The most prevalent is the intramolecular cyclization of a 2-aminophenol with a two-carbon electrophile. Another efficient method involves a Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by a copper(I)-catalyzed intramolecular C-N cyclization.[3] Transition-metal-free approaches, such as one-pot tandem reactions using α-aminocarbonyls, have also been developed to construct this scaffold under mild conditions.[4] For industrial applications, routes that minimize steps and utilize readily available starting materials are preferred.
Q2: Why is temperature control so critical during benzoxazine synthesis and scale-up? A2: Temperature control is paramount for several reasons. First, the initial condensation or cyclization reactions can be exothermic. Without proper heat management, this can lead to thermal runaways, especially at scale, posing a significant safety risk. Second, temperature directly influences the reaction kinetics. Elevated temperatures can accelerate the formation of undesirable oligomeric or polymeric byproducts, which complicates purification and lowers the yield of the desired monomer.[2][5] Conversely, insufficient temperature can lead to an incomplete reaction. Finally, the stability of reagents and the final product can be temperature-dependent.
Q3: Are solvent-free methods viable for this type of synthesis, and what are the scale-up implications? A3: Yes, solvent-free synthesis is a viable and increasingly popular green chemistry approach for many benzoxazine monomers.[6] This method typically involves heating a mixture of the phenol, amine, and an aldehyde source (like paraformaldehyde).[7]
-
Advantages at Scale: Eliminating solvents reduces costs associated with purchasing, handling, and disposal. It can also lead to higher volumetric efficiency in reactors and may reduce reaction times.[6]
-
Scale-Up Challenges: The primary challenge is heat transfer. In a solvent-free, viscous reaction mass, localized overheating can occur, leading to byproduct formation. Efficient mixing and jacketed reactors with precise temperature control are essential. Product isolation from a solventless reaction may also require different techniques, such as melt crystallization or extraction.
Q4: My target molecule has a carboxylic acid group. What specific challenges does this functional group introduce? A4: The carboxylic acid moiety introduces several considerations. It can act as an internal catalyst, potentially influencing the polymerization or ring-opening of the benzoxazine ring, especially at elevated temperatures.[8] During synthesis, its acidic proton can interfere with base-catalyzed steps. Furthermore, its presence can significantly alter the solubility of the product, which can be leveraged for purification (e.g., precipitation by pH adjustment) but may complicate others (e.g., extraction into non-polar organic solvents). Protecting the carboxylic acid (e.g., as an ester) during the main reaction and deprotecting it in a final step is a common and effective strategy.[9]
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process.
Category A: Low Yield & Incomplete Conversion
Q: My reaction yield is consistently below 50%. What are the most likely causes and how do I investigate them? A: Persistently low yields often point to fundamental issues with the reaction setup or conditions.
-
Reagent Purity and Stoichiometry: Verify the purity of your starting materials, especially the aminophenol derivative, as impurities can inhibit the reaction. Ensure precise stoichiometric ratios; even small deviations can have a large impact on yield at scale.
-
Atmosphere Control: 2-Aminophenols can be sensitive to oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that consume starting material.
-
Insufficient Mixing: On a larger scale, inadequate agitation can create "dead zones" in the reactor where reagents are not effectively mixed. This leads to localized concentration gradients and incomplete conversion. Ensure your impeller design and stirring speed are appropriate for the vessel geometry and reaction volume.
-
Sub-optimal Temperature: The reaction may require a higher temperature or longer reaction time for complete conversion. Monitor the reaction progress using an appropriate analytical technique (TLC, LC-MS, or in-situ IR) to determine the optimal endpoint before quenching.
Q: The reaction stalls, leaving significant amounts of starting material even after extended reaction times. What should I try? A: A stalled reaction suggests an issue with activation energy or catalyst deactivation.
-
Increase Temperature: A modest increase in the reaction temperature (e.g., 10-20 °C) can often overcome the activation barrier. Monitor closely for byproduct formation.
-
Catalyst Selection: If using a catalyst (e.g., a Lewis acid or a base), consider that it may be poisoned by impurities or be insufficient for the scale. A screen of different catalysts or an increase in catalyst loading may be necessary. For some benzoxazine syntheses, the use of microwave irradiation has been shown to accelerate reactions and improve yields.[10]
-
Water Removal: Many condensation reactions that form the benzoxazine ring release water. At scale, this water can accumulate and, by Le Châtelier's principle, slow or reverse the reaction. Using a Dean-Stark trap or running the reaction with a desiccant (if compatible) can drive the equilibrium toward the product.[8]
Category B: Purity & Side Product Formation
Q: My crude product is a dark, tarry substance that is difficult to purify. What is causing this and how can it be prevented? A: Dark, intractable materials are typically indicative of uncontrolled polymerization or degradation.
-
Overheating: This is the most common cause. The benzoxazine ring can undergo thermal ring-opening polymerization, and high temperatures accelerate this process.[5] Implement stricter temperature controls, ensure even heating, and avoid localized "hot spots" near the reactor wall.
-
Incorrect Reagent Addition: Adding a reactive reagent too quickly can create high local concentrations, promoting oligomerization over the desired intramolecular cyclization.[2] At scale, this is managed by controlled addition via a syringe pump or a dosing funnel over an extended period.
-
Oxygen Exposure: As mentioned, oxidation of phenolic starting materials can lead to highly colored, complex impurities. Maintain a robust inert atmosphere throughout the process.
Q: How can I effectively remove oligomeric byproducts during purification at a multi-gram scale? A: While flash chromatography is effective at the milligram scale, it is often impractical for larger quantities.
-
Recrystallization: This is the preferred method for scalable purification. A systematic solvent screen is crucial. The ideal solvent system will fully dissolve the desired product at an elevated temperature while poorly dissolving the oligomeric impurities, or vice-versa.
-
Anti-Solvent Precipitation: Dissolve the crude material in a good solvent (e.g., ethyl acetate, acetone) and then slowly add an anti-solvent (e.g., hexanes, heptane) until the desired product selectively precipitates, leaving the more soluble impurities behind.
-
Slurry Washes: If the product is a solid, it can be stirred (slurried) in a solvent that dissolves the impurities but not the product itself. This is an effective and rapid purification technique for removing minor, more soluble side products.
Category C: Scale-Up Specific Challenges
Caption: Decision workflow for common scale-up challenges.
Section 4: Experimental Protocols
Protocol 1: Lab-Scale (10g) Synthesis via Mannich-Type Reaction (Hypothetical)
This protocol is a representative example based on general benzoxazine synthesis and should be adapted and optimized.[11][12]
-
Reactor Setup: To a 250 mL, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-amino-4-hydroxybenzoic acid (10.0 g, 1 eq.).
-
Solvent & Base: Add toluene (100 mL) and anhydrous potassium carbonate (1.2 eq.). Causality: Toluene acts as a suitable solvent, and the base is required to deprotonate the phenol.
-
Reagent Addition: In a separate flask, prepare a solution of N-methyl-2-chloroacetamide (1.1 eq.) in toluene (20 mL). Add this solution dropwise to the stirred reaction mixture over 30 minutes at room temperature. Causality: Slow addition helps control the initial exotherm and prevents side reactions.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC or LC-MS. Causality: Heat is required to drive the condensation and cyclization reaction to completion.
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts. Wash the filtrate with 1M HCl (2 x 50 mL) and then with brine (1 x 50 mL). Causality: The acid wash removes any unreacted amine-containing species, and the brine wash removes residual water.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Causality: This provides the crude material for subsequent purification.
Protocol 2: Scalable Purification by Recrystallization
-
Solvent Selection: Transfer the crude product to an appropriately sized Erlenmeyer flask. Add a small amount of a potential recrystallization solvent (e.g., isopropanol/water, ethyl acetate/heptane). Heat the mixture gently with stirring. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Once a suitable solvent system is identified, add the minimum amount of the hot solvent required to fully dissolve the crude solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. Filter the hot solution through a pad of celite to remove the charcoal. Causality: Charcoal adsorbs high molecular weight, colored impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath for at least 1 hour to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.
Section 5: Data Summary
The choice of reaction parameters significantly influences the outcome of benzoxazine synthesis. The following table summarizes general trends observed in the literature.
| Parameter | Condition A | Effect of Condition A | Condition B | Effect of Condition B | Key Consideration |
| Solvent | Toluene[6] | High boiling point, good for water removal via Dean-Stark. | Dioxane | Lower boiling point, can be easier to remove. | Solvent choice impacts reaction temperature, solubility, and ease of workup. |
| Temperature | 80 °C | Slower reaction, may result in higher purity and less polymer.[13] | 110 °C (Reflux) | Faster reaction, higher conversion, increased risk of side products. | Must be optimized to balance reaction rate with selectivity. |
| Concentration | High (e.g., 2 M) | Faster rate, but higher risk of intermolecular side reactions (oligomers). | Low (e.g., 0.5 M) | Favors intramolecular cyclization, leading to higher monomer purity.[2] | A balance is needed for reactor throughput vs. product quality. |
| Reaction Type | One-Pot[2] | High efficiency, avoids intermediate isolation. | Step-Wise[5] | Allows for purification of intermediates, can lead to a purer final product. | Process economics often favor one-pot, but purity requirements may demand a step-wise approach. |
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,4-Dihydro-2H-1,4-benzoxazine synthesis [organic-chemistry.org]
- 4. Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. 3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids | Semantic Scholar [semanticscholar.org]
- 10. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. open.metu.edu.tr [open.metu.edu.tr]
Technical Support Center: Synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
Welcome to the technical support center for the preparation of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to anticipate and resolve experimental challenges, ensuring a high-purity yield of your target compound.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through an intramolecular cyclization of a substituted aminophenol with formaldehyde. The most common route involves the reaction of 3-hydroxy-4-(methylamino)benzoic acid with a formaldehyde source, such as paraformaldehyde. This reaction proceeds via a Mannich-type condensation.[1][2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable solutions.
Q1: My reaction is sluggish or incomplete. What are the possible causes and how can I improve the conversion rate?
Possible Causes:
-
Insufficient reaction temperature: The intramolecular cyclization may require a certain activation energy to proceed efficiently.
-
Poor quality of reagents: Degradation of the starting material or paraformaldehyde can lead to lower reactivity.
-
Inappropriate solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.
-
pH of the reaction medium: The reaction can be sensitive to pH.
Solutions:
-
Optimize Reaction Temperature:
-
Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or HPLC.
-
Be cautious of excessive heat, as it can promote side reactions and impurity formation.
-
-
Ensure Reagent Quality:
-
Use freshly purchased or properly stored 3-hydroxy-4-(methylamino)benzoic acid.
-
Paraformaldehyde can depolymerize over time; use a fresh bottle or verify its quality.
-
-
Solvent Selection:
-
Aprotic polar solvents like dioxane, THF, or DMF are often suitable for this type of reaction.
-
Ensure the chosen solvent can dissolve the starting materials to a reasonable extent at the reaction temperature.
-
-
pH Adjustment:
-
While the reaction is often carried out under neutral conditions, mild acidic or basic catalysis can sometimes be beneficial. This should be explored cautiously, as it can also promote side reactions.
-
Q2: I am observing a significant amount of a side product with a higher molecular weight. What could this be and how can I minimize its formation?
Possible Cause:
The formation of a higher molecular weight byproduct is likely due to intermolecular condensation, leading to the formation of dimers or oligomers. This can occur if the intramolecular cyclization is slow compared to the intermolecular reaction between the starting material and formaldehyde.
Mitigation Strategies:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular cyclization over the intermolecular side reaction.
-
Slow Addition of Formaldehyde: Adding the formaldehyde source (e.g., a solution of paraformaldehyde in the reaction solvent) slowly to the solution of the aminophenol can help maintain a low concentration of the reactive intermediate, thus minimizing dimerization.
-
Temperature Control: As mentioned, while higher temperatures can increase the reaction rate, they can also promote side reactions. Finding the optimal temperature that favors the desired intramolecular cyclization is key.
Q3: My final product is difficult to purify and appears to be contaminated with a starting material-like impurity. What is the likely culprit?
Possible Cause:
Incomplete reaction is the most straightforward explanation. However, the formation of a stable intermediate that is difficult to convert to the final product is also a possibility. One such intermediate could be the N-(2-hydroxy-4-carboxyphenyl)-N-methylmethaniminium ion, which may not cyclize efficiently.
Troubleshooting Steps:
-
Prolonged Reaction Time: Extend the reaction time and monitor for the disappearance of the starting material and any intermediates by TLC or HPLC.
-
Re-evaluate Reaction Conditions: Revisit the reaction temperature and solvent to ensure they are optimal for the cyclization step.
-
Purification Strategy:
-
Recrystallization: This is often an effective method for removing small amounts of impurities. Experiment with different solvent systems.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the product from closely related impurities. A gradient elution system may be necessary.[3]
-
III. Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the formation of this compound?
The reaction proceeds through a Mannich-type reaction. The key steps are:
-
Reaction of the secondary amine of 3-hydroxy-4-(methylamino)benzoic acid with formaldehyde to form a reactive N-methylol intermediate.
-
Dehydration of the N-methylol intermediate to form an N-(2-hydroxy-4-carboxyphenyl)-N-methylmethaniminium ion.
-
Intramolecular electrophilic attack of the phenolic hydroxyl group onto the iminium carbon to form the benzoxazine ring.
Q2: What are the recommended analytical techniques to monitor the reaction and characterize the final product?
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities.[4]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify potential byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the final product.
Q3: What are some general tips for the purification of this compound?
-
Aqueous Work-up: After the reaction, an aqueous work-up can help remove water-soluble impurities. Adjusting the pH of the aqueous phase can be used to selectively extract acidic or basic impurities.
-
Recrystallization: Given the crystalline nature of many benzoxazines, recrystallization is often a highly effective purification method.[4] Experiment with various solvents such as ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.
-
Column Chromatography: For challenging separations, column chromatography on silica gel is a powerful technique. A typical mobile phase could be a mixture of ethyl acetate and hexanes, with the polarity adjusted based on the TLC analysis.
IV. Visualizing the Process
Proposed Synthetic Pathway
Caption: Proposed reaction pathway for the synthesis.
Troubleshooting Flowchart
Caption: A guide to troubleshooting common issues.
V. Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Starting Material Purity | >98% | Impurities in the starting material can lead to a complex mixture of side products. |
| Formaldehyde Source | Paraformaldehyde | Easy to handle and provides a slow, controlled release of formaldehyde upon heating. |
| Solvent | Aprotic polar (e.g., Dioxane, THF) | Good solubility for reactants and intermediates, facilitating the reaction. |
| Temperature | 80-120°C (to be optimized) | Balances reaction rate with minimizing side reactions. |
| Concentration | Moderate to high dilution | Favors intramolecular cyclization over intermolecular side reactions. |
| Purification | Recrystallization, Column Chromatography | Effective for removing unreacted starting materials and side products.[3][4] |
VI. References
-
Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. --INVALID-LINK--
-
Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines. Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry (RSC Publishing). --INVALID-LINK--
-
Intramolecular cyclization of N-(4,4-diethoxybutyl)-1-arylmethanimines 1. ResearchGate. --INVALID-LINK--
-
(PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. --INVALID-LINK--
-
Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. --INVALID-LINK--
-
Synthesis, Characterization of New Carboxylic Acid-Containing Benzoxazine and Its Cocuring Behaviors with Bisoxazoline. ResearchGate. --INVALID-LINK--
-
Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Indian Academy of Sciences. --INVALID-LINK--
-
Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. PMC - NIH. --INVALID-LINK--
-
4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carbaldehyde. PubChem. --INVALID-LINK--
-
(PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. ResearchGate. --INVALID-LINK--
-
3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. ResearchGate. --INVALID-LINK--
-
Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. PMC - NIH. --INVALID-LINK--
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. --INVALID-LINK--
-
3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids. Semantic Scholar. --INVALID-LINK--
-
This compound, TRC. Fisher Scientific. --INVALID-LINK--
-
PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NAT. Middle East Technical University. --INVALID-LINK--
-
(PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. --INVALID-LINK--
-
3,4-DIHYDRO-2-METHYL-3-OXO-2H-1,4-BENZOXAZINE-2-CARBOXYLIC-ACID-ETHYLESTER. SpectraBase. --INVALID-LINK--
-
Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. Google Patents. --INVALID-LINK--
-
An enzymatic activation of formaldehyde for nucleotide methylation. PMC - PubMed Central. --INVALID-LINK--
-
Melamine-formaldehyde reaction products and process of preparing the same. Google Patents. --INVALID-LINK--
References
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid and Other Benzoxazine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzoxazine scaffold represents a privileged structure, consistently appearing in a diverse array of biologically active compounds.[1] This guide provides a comparative analysis of the biological activity of a specific derivative, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, contextualized within the broader family of benzoxazine analogues. By examining the structure-activity relationships across antimicrobial, anticancer, and anti-inflammatory domains, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of this chemical class and to highlight avenues for future therapeutic innovation.
While specific experimental data on the biological activity of this compound is not extensively available in the public domain, we can infer its potential activities by analyzing structurally related compounds. This guide will therefore focus on comparing its core structure with other N-substituted and C-7 substituted 1,4-benzoxazine derivatives to elucidate the likely impact of these functional groups on its biological profile.
The Benzoxazine Core: A Foundation for Diverse Bioactivity
The 1,4-benzoxazine nucleus, a bicyclic system comprising a benzene ring fused to an oxazine ring, is a versatile template for the design of pharmacologically active molecules.[2] Its derivatives have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The biological effects of these compounds are intricately linked to the nature and position of substituents on both the heterocyclic and aromatic rings.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Benzoxazine derivatives have emerged as promising candidates in the search for new antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][4][5][6]
Structure-Activity Relationship Insights:
-
Substitution on the Benzene Ring: The presence of electron-withdrawing groups, such as nitro and trifluoromethyl, on the benzene ring has been shown to enhance antibacterial activity.[7] Conversely, derivatives with cyanide and ester groups have displayed weaker activity.[7]
-
N-Substitution: While many studies focus on N-unprotected 1,4-benzoxazines, the introduction of substituents on the nitrogen atom can significantly modulate antimicrobial potency. For instance, certain N-substituted sulfonamide derivatives of benzoxazine have shown low minimum inhibitory concentrations (MICs) against various bacteria and fungi.[5]
-
The Ketone Group: The presence of a ketone group at the C-3 position (1,4-benzoxazin-3-ones) is a common feature in many antimicrobially active derivatives.[2] One study reported that compound 4e , a 2H-benzo[b][7][8]oxazin-3(4H)-one derivative, exhibited the highest potency against E. coli, S. aureus, and B. subtilis.[2]
Inference for this compound:
The N-methyl group in the target compound may influence its antimicrobial profile. The carboxylic acid group at the C-7 position, being an electron-withdrawing group, could potentially contribute to antibacterial activity, although this needs experimental validation. Comparison with C-7 substituted analogs would provide more direct evidence.
Table 1: Comparative Antimicrobial Activity of Selected Benzoxazine Derivatives
| Compound/Derivative Class | Target Organisms | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| 2H-benzo[b][7][8]oxazin-3(4H)-one derivative (4e ) | E. coli, S. aureus, B. subtilis | Zone of Inhibition: 22 mm (E. coli), 20 mm (S. aureus), 18 mm (B. subtilis) | [2] |
| Benzoxazine-6-sulfonamide derivatives (1a, 1b, 1c, 1e, 1h, 2c, 2d, 2e, 2g, 2h, 2i, 2j, 2k, 2l ) | Gram-positive and Gram-negative bacteria, Fungi | MIC: 31.25 and 62.5 µg/mL | [5] |
| N-unprotected 1,4-benzoxazines with nitro and trifluoromethyl groups | Gram-positive and Gram-negative bacteria | Potent activity (qualitative) | [7] |
Anticancer Activity
The benzoxazine scaffold is a key component of several compounds with significant antiproliferative and cytotoxic effects against various cancer cell lines.[9] The mechanisms of action are diverse, often involving the induction of apoptosis and cell cycle arrest.[10]
Structure-Activity Relationship Insights:
-
Substitution Pattern: The position and nature of substituents on the benzoxazine ring are critical for anticancer activity. For example, a study on benzoxazinone derivatives targeting the c-Myc G-quadruplex structure found that specific substitution patterns led to the inhibition of proliferation and migration of several cancer cell lines.[10]
-
N-Substitution: The role of N-substitution is complex. In some series, N-acylation or N-alkylation can either enhance or diminish cytotoxic activity depending on the specific substituent and the cancer cell line.
-
C-7 Position: While less explored, substitutions at the C-7 position can influence the electronic properties of the benzene ring and thereby modulate interactions with biological targets.
Inference for this compound:
The presence of the N-methyl group differentiates the target compound from many reported anticancer benzoxazines. The carboxylic acid at C-7 could potentially engage in hydrogen bonding interactions with target proteins, which might contribute to its anticancer profile. However, without direct experimental evidence, this remains speculative. A review of synthetic approaches and anticancer activities of benzoxazines and benzoxazepines highlights the importance of structural modifications in affecting their anticancer activity.[9]
Table 2: Comparative Anticancer Activity of Selected Benzoxazine Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Mechanism of Action | Reference |
| Benzoxazinone derivatives | SK-RC-42, SGC7901, A549 | Inhibition of proliferation and migration | Downregulation of c-Myc mRNA expression | [10] |
| 7-substituted-4-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][7][8]oxazin-3(4H)-ones | HepG2 | Cytotoxic effect (µg/mL 99.73) | Not specified | [11] |
| 1,4-Benzothiazine derivatives (comparison) | Thymocytes | Induction of apoptosis | Caspase activation | [12] |
Anti-inflammatory Activity
Benzoxazine derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of inflammatory mediators.[13][14]
Structure-Activity Relationship Insights:
-
Core Structure: Both 1,3-benzoxazines and 1,4-benzoxazines have been reported to possess anti-inflammatory activity.
-
Substitution Effects: A study on 3,4-dihydro-2H-1,3-benzoxazines demonstrated that specific substitutions led to significant inhibition of rat paw edema.[13] Another study on 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety showed potent anti-inflammatory effects in microglial cells.[15][16]
-
Mechanism of Action: The anti-inflammatory effects of benzoxazines can be mediated through various pathways, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of pro-inflammatory cytokine production.
Inference for this compound:
The structural features of the target compound, specifically the N-methyl and C-7 carboxylic acid groups, may influence its anti-inflammatory potential. The carboxylic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for COX inhibition. However, the overall effect will depend on the interplay of all structural components.
Table 3: Comparative Anti-inflammatory Activity of Selected Benzoxazine Derivatives
| Compound/Derivative Class | In Vitro/In Vivo Model | Activity Metric | Reference |
| 3,4-dihydro-2H-1,3-benzoxazine derivatives (3f, 3h, 3l ) | Rat paw edema | 70.39-74.87% inhibition | [13] |
| 2H-1,4-benzoxazin-3(4H)-one derivatives with 1,2,3-triazole | LPS-induced BV-2 cells | Reduction of NO production and pro-inflammatory cytokines | [15][16] |
| 2-Hydroxy-2-substituted 1,4-benzoxazine derivatives | In vitro COX-1/COX-2 inhibition | Significant inhibition at 20 µΜ | [14] |
Experimental Protocols
To ensure scientific integrity and enable reproducibility, detailed experimental protocols for assessing the biological activities of benzoxazine derivatives are crucial.
Antimicrobial Susceptibility Testing
dot
Caption: Workflow for antimicrobial susceptibility testing.
A. Microdilution Method (for Minimum Inhibitory Concentration - MIC):
-
Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive controls (microorganism in broth without compound) and negative controls (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
B. Agar Diffusion Method (for Zone of Inhibition):
-
Prepare an agar plate uniformly inoculated with the test microorganism.
-
Apply sterile paper discs impregnated with a known concentration of the test compound onto the agar surface.
-
Incubate the plates under suitable conditions.
-
Measure the diameter of the clear zone of growth inhibition around each disc.
In Vitro Cytotoxicity Assay (MTT Assay)
dot
References
- 1. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antimicrobial evaluation of 1,4-benzoxazine derivatives | Semantic Scholar [semanticscholar.org]
- 8. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1,4-benzothiazine analogues and apoptosis: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Cross-Referencing NMR Data of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid with Public Databases
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a novel or synthesized compound is a foundational pillar of scientific integrity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for molecular structure elucidation. However, the acquired data is only as reliable as its validation. This guide provides an in-depth, practical workflow for cross-referencing experimental NMR data of a specific molecule, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid (CAS No: 532391-89-2), with publicly accessible spectral databases.
This guide is structured to reflect a real-world research scenario. Often, for niche or novel compounds, a direct match in public databases is not guaranteed. Therefore, this document will not only detail the process of searching for existing data but will also provide a robust framework for validating your experimental results through predictive methods and comparative analysis with structurally related compounds.
The Imperative of Data Validation in NMR Spectroscopy
In the realm of pharmaceutical and chemical research, the structural integrity of a compound is paramount. An incorrectly identified structure can lead to wasted resources, misleading biological data, and potential safety issues. NMR data, while powerful, is subject to experimental variables such as solvent, temperature, and spectrometer frequency. Cross-referencing with established databases serves as a critical validation step to:
-
Confirm Molecular Structure: Matching experimental chemical shifts (δ), coupling constants (J), and multiplicities with database entries provides strong evidence for the proposed structure.
-
Identify Impurities: Discrepancies between the experimental spectrum and a reference spectrum can reveal the presence of residual solvents, starting materials, or by-products.
-
Ensure Reproducibility: Validated data contributes to the global scientific knowledge base and ensures that other researchers can replicate and build upon the work.[1][2]
The reproducibility of NMR spectroscopy under standardized conditions is a key strength, making database comparison a highly effective strategy for metabolite and compound identification.[1][2]
Part 1: The Initial Search - Querying the Databases
The first logical step is to perform a thorough search of major chemical and spectral databases. The choice of database is critical; some are repositories of submitted experimental data, while others aggregate information from various sources, including patents and publications.
Key Public Databases for NMR Data:
-
Spectral Database for Organic Compounds (SDBS): A comprehensive, free database maintained by the National Institute of Advanced Industrial Science and Technology (AIST) in Japan, containing ¹H and ¹³C NMR spectra among others.[3][4][5][6]
-
PubChem: An extensive database of chemical molecules and their activities against biological assays, which also aggregates spectral information from various contributors.
-
ChemSpider: A free chemical structure database from the Royal Society of Chemistry, providing access to a wide range of properties and data, often linking out to other spectral resources.[7]
Experimental Protocol: Database Search Workflow
-
Compound Identification: Begin with the most specific identifiers for this compound:
-
CAS Number: 532391-89-2[8]
-
IUPAC Name: this compound
-
-
Systematic Querying:
-
Access each database (SDBS, PubChem, ChemSpider).
-
Use the CAS number for the most precise search. If no results are found, broaden the search using the IUPAC name and finally by the chemical structure (via a drawing tool or SMILES string).
-
-
Data Evaluation:
-
If a data entry is found, carefully examine the provided spectra. Note the solvent used, the spectrometer frequency (e.g., 400 MHz), and any associated experimental details.
-
The following diagram illustrates the logical workflow for this initial data-seeking phase.
Caption: Workflow for initial NMR data cross-referencing.
Part 2: Predictive Analysis and Comparison with Analogs
When a reference spectrum is unavailable, the validation process becomes a more investigative task. It involves comparing the experimental data to computationally predicted spectra and to the known spectra of structurally similar compounds.
Generating a Predicted Spectrum
Numerous software packages (both commercial and academic) can predict ¹H and ¹³C NMR spectra based on a chemical structure. These algorithms use large databases of known spectra and apply theoretical models (like charge density and magnetic anisotropy) to estimate chemical shifts.
Hypothetical Experimental & Predicted NMR Data
For the purpose of this guide, let's assume we have acquired the following experimental data for this compound in DMSO-d₆. We will compare this to a typical predicted spectrum.
Table 1: Comparison of Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)
| Assignment | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) | Multiplicity | J (Hz) | Notes on Interpretation |
| COOH | ~12.5 | ~12.8 | broad singlet | - | The acidic proton signal is often broad and its chemical shift is highly concentration-dependent. |
| H-5 | 7.45 | 7.50 | doublet | ~2.0 | Aromatic proton ortho to the carboxylic acid group, showing meta coupling. |
| H-6 | 7.38 | 7.42 | doublet of d | ~8.4, 2.0 | Aromatic proton ortho to H-5 and H-8, showing ortho and meta coupling. |
| H-8 | 6.90 | 6.95 | doublet | ~8.4 | Aromatic proton ortho to the oxygen, showing ortho coupling. |
| O-CH₂ (H-2) | 4.30 | 4.35 | triplet | ~4.8 | Methylene group adjacent to the oxygen atom. |
| N-CH₂ (H-3) | 3.40 | 3.45 | triplet | ~4.8 | Methylene group adjacent to the nitrogen atom. |
| N-CH₃ | 2.95 | 3.00 | singlet | - | Methyl group attached to the nitrogen atom. |
Table 2: Comparison of Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆)
| Assignment | Hypothetical Experimental δ (ppm) | Predicted δ (ppm) | Notes on Interpretation |
| C=O (COOH) | 167.5 | 168.0 | Carboxylic acid carbonyl carbon. |
| C-4a | 145.0 | 145.5 | Aromatic quaternary carbon attached to oxygen. |
| C-8a | 135.0 | 135.2 | Aromatic quaternary carbon attached to nitrogen. |
| C-7 | 125.0 | 124.8 | Aromatic quaternary carbon of the carboxylic acid substituent. |
| C-5 | 122.5 | 122.0 | Aromatic CH carbon. |
| C-6 | 118.0 | 117.5 | Aromatic CH carbon. |
| C-8 | 116.0 | 116.5 | Aromatic CH carbon. |
| C-2 (O-CH₂) | 64.5 | 65.0 | Aliphatic carbon adjacent to oxygen. |
| C-3 (N-CH₂) | 48.0 | 48.5 | Aliphatic carbon adjacent to nitrogen. |
| N-CH₃ | 38.0 | 38.5 | Aliphatic carbon of the N-methyl group. |
Note: Predicted values are illustrative and can vary between different prediction software.
Causality Behind Experimental Choices
-
Choice of Solvent (DMSO-d₆): The carboxylic acid group makes the compound polar. DMSO-d₆ is an excellent solvent for polar compounds and, importantly, allows for the observation of the exchangeable carboxylic acid proton, which would likely be lost in solvents like D₂O or CD₃OD.
-
Spectrometer Frequency (400 MHz): This is a common, robust field strength that provides good signal dispersion for most organic molecules, allowing for clear interpretation of multiplicities and coupling constants.
Part 3: The Validation Workflow - A Step-by-Step Protocol
For a compound without a direct database entry, a multi-pronged approach to validation is essential. This protocol ensures a trustworthy structural confirmation.
Experimental Protocol: NMR Data Acquisition & Validation
-
Sample Preparation:
-
Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.[7]
-
-
¹H NMR Spectrum Acquisition:
-
Acquire a standard 1D proton spectrum. Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Set an appropriate relaxation delay (D1) of at least 1-2 seconds to allow for full magnetization recovery between pulses.[7]
-
-
¹³C NMR Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (D1 ≥ 2 seconds) are required for accurate signal integration.[7]
-
-
2D NMR Experiments (if needed):
-
If assignments are ambiguous, acquire 2D spectra like COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).[9]
-
Reference the spectra. For ¹H NMR in DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm. For ¹³C NMR, the solvent peak is at δ ~39.52 ppm.
-
-
Cross-Referencing and Validation:
-
Compare the processed experimental data with the predicted spectra (as in Tables 1 & 2).
-
Search the literature and databases for NMR data of close structural analogs (e.g., the corresponding methyl ester or the unsubstituted benzoxazine core) to validate the observed chemical shift ranges. For example, the chemical shifts for the oxazine ring protons (O-CH₂ and N-CH₂) are characteristic and can be compared with other benzoxazine derivatives.[10][11][12]
-
The following diagram outlines this comprehensive validation system.
Caption: A self-validating system for NMR structural elucidation.
Conclusion
References
- 1. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 2. Databases and Software for NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 7. benchchem.com [benchchem.com]
- 8. 532391-89-2 Cas No. | 4-Methyl-2,3-dihydro-2H-1,4-benzoxazine-7-carboxylic acid | Matrix Scientific [matrixscientific.com]
- 9. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 10. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid and Known URAT1 Inhibitors
This guide provides a comprehensive comparative analysis of the potential biological activity of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid against established inhibitors of the human urate transporter 1 (URAT1). While the specific biological target of this compound is not yet definitively established in publicly available literature, its structural similarity to other heterocyclic compounds with known biological activities prompts a focused investigation into its potential as a URAT1 inhibitor. This document outlines the rationale for this hypothesis, compares its potential efficacy with leading URAT1 inhibitors, and provides detailed experimental protocols to validate this hypothesis.
Introduction: The Critical Role of URAT1 in Hyperuricemia and Gout
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[1][2] The kidneys play a crucial role in maintaining uric acid homeostasis, with approximately 90% of filtered urate being reabsorbed in the proximal tubules.[3][4] The urate transporter 1 (URAT1), encoded by the SLC22A12 gene, is a key protein in this reabsorption process, making it a prime therapeutic target for managing hyperuricemia and gout.[5][6][7] By inhibiting URAT1, the reabsorption of uric acid is blocked, leading to increased urinary excretion and a subsequent reduction in serum uric acid levels.[1]
A number of URAT1 inhibitors have been developed and are in clinical use, including Lesinurad, Benzbromarone, and Probenecid.[1][8] These agents, while effective, are associated with certain side effects, necessitating the discovery of novel inhibitors with improved efficacy and safety profiles.[8] The benzoxazine scaffold, present in the compound of interest, is a versatile heterocyclic motif found in a variety of biologically active molecules, suggesting its potential for interaction with therapeutically relevant targets like URAT1.
Comparative Analysis of Inhibitory Potency
To provide a framework for evaluating the potential of this compound, this section compares the reported inhibitory activities (IC50 values) of well-established URAT1 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target by 50% and is a standard measure of inhibitory potency.
| Compound | URAT1 IC50 (µM) | Notes | Reference(s) |
| Lesinurad | 3.53 - 7.3 | A selective URAT1 inhibitor. | [9][10][11] |
| Benzbromarone | 0.0372 - 0.29 | A potent, non-selective inhibitor with reports of hepatotoxicity. | [8][10][12] |
| Probenecid | 13.23 - 165 | A non-specific uricosuric agent. | [10][12][13] |
| Dotinurad | < 0.05 | A potent and selective URAT1 inhibitor approved in Japan. | [13] |
| This compound | To be determined | Hypothesized URAT1 inhibitor. |
Signaling Pathway and Mechanism of Action
URAT1 is located on the apical membrane of renal proximal tubular cells and functions as an anion exchanger, reabsorbing uric acid from the tubular lumen in exchange for intracellular anions like lactate.[7][14] This process is a critical step in the overall renal handling of uric acid.
Experimental Protocols for Validation
To empirically determine the biological activity of this compound as a URAT1 inhibitor, the following detailed experimental protocols are recommended.
In Vitro URAT1 Inhibition Assay using Radiolabeled Uric Acid
This is a robust and widely used method to quantify the inhibitory potential of a compound against URAT1.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable and commonly used cell line.[5]
-
Culture Conditions: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Transiently or stably transfect the HEK293 cells with a mammalian expression vector containing the full-length human URAT1 cDNA. A mock transfection (empty vector) should be performed in parallel as a negative control.
2. [14C]-Uric Acid Uptake Assay:
-
Cell Plating: Seed the transfected cells into 24-well plates and allow them to adhere and reach 80-90% confluency.
-
Pre-incubation: Wash the cells twice with a pre-warmed Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer. Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of this compound, a known inhibitor (e.g., Lesinurad or Benzbromarone) as a positive control, or vehicle (DMSO) control.[15]
-
Uptake Initiation: Initiate the uptake reaction by adding HBSS containing a fixed concentration of [14C]-uric acid (e.g., 10-50 µM) and the corresponding inhibitor concentration.[15]
-
Incubation: Allow the uptake to proceed for a predetermined linear time frame (e.g., 5-10 minutes) at 37°C.[15]
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.[5]
-
Cell Lysis and Quantification: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[15]
3. Data Analysis:
-
Normalize the radioactivity counts to the total protein content in each well, determined by a standard protein assay (e.g., BCA assay).
-
Calculate the specific uptake of [14C]-uric acid by subtracting the uptake in mock-transfected cells from the total uptake in URAT1-transfected cells.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Fluorescence-Based URAT1 Inhibition Assay
As a non-radioactive alternative, a fluorescence-based assay using a fluorescent substrate for URAT1, such as 6-carboxyfluorescein (6-CFL), can be employed for higher throughput screening.[16][17]
1. Cell Culture and Plating:
-
Use HEK293T cells stably expressing human URAT1.
-
Seed the cells in a 96-well black, clear-bottom plate.[17]
2. Assay Procedure:
-
Wash the cells with an appropriate uptake buffer (e.g., HBSS).
-
Pre-incubate the cells with various concentrations of the test compound.
-
Initiate the uptake by adding the fluorescent substrate 6-CFL.
-
Incubate for a predetermined time to allow for substrate uptake.
-
Terminate the uptake by washing with cold buffer.
-
Measure the intracellular fluorescence using a fluorescence plate reader.[18]
3. Data Analysis:
-
A decrease in intracellular fluorescence in the presence of the test compound indicates inhibition of URAT1-mediated transport.
-
Calculate the IC50 value as described for the radiolabeled assay.
Conclusion and Future Directions
The structural features of this compound warrant its investigation as a potential inhibitor of URAT1. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for elucidating its biological activity. Should this compound demonstrate significant URAT1 inhibitory potency, further studies, including selectivity profiling against other renal transporters (e.g., OAT1, OAT3, GLUT9) and in vivo efficacy studies in animal models of hyperuricemia, would be the logical next steps in its development as a potential therapeutic agent for gout and other hyperuricemia-related conditions.
References
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. URAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 8. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zurampic (Lesinurad Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. researchgate.net [researchgate.net]
- 13. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 14. Urate Transporters in the Kidney: What Clinicians Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
A Guide to Orthogonal Validation of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the initial identification of a bioactive small molecule is merely the first step in a long and rigorous journey toward a potential therapeutic. The path is fraught with challenges, not least of which is the potential for misleading or artifactual initial findings. It is here that the principle of orthogonal validation becomes paramount. This guide provides a comprehensive framework for orthogonally validating the experimental results for a novel compound, 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, which we will refer to as "Compound X".
The core of this guide is not to present a rigid, one-size-fits-all protocol but to instill a thought process rooted in scientific integrity and logical cross-examination of experimental data. We will explore a multi-pronged approach, employing a series of independent assays that measure the same biological phenomenon through different physical principles. This strategy is essential for building a robust and reliable data package, minimizing the risk of off-target effects or experimental artifacts, and ultimately increasing the confidence in a compound's therapeutic potential.[1][2][3][4]
The Hypothetical Target: A Kinase Inhibitor
For the purpose of this guide, we will hypothesize that initial high-throughput screening has identified Compound X as a potent inhibitor of a specific protein kinase, "Kinase Y," which is implicated in a particular cancer signaling pathway. The primary screening data suggests that Compound X inhibits Kinase Y with a low nanomolar IC50 value in a biochemical assay. Now, the critical task is to validate this initial "hit" through a series of orthogonal experiments.
The Validation Workflow: A Multi-Pillar Approach
Our validation strategy will be built on three pillars, each designed to probe a different aspect of Compound X's activity:
-
Biochemical and Biophysical Validation: Confirming direct target engagement and characterizing the binding interaction.
-
Cell-Based Target Engagement: Verifying that the compound can reach and bind to its target in a physiological context.
-
Functional Cellular Assays: Demonstrating that target engagement translates into the desired biological effect in a cellular model.
Caption: A streamlined workflow for the orthogonal validation of a candidate compound.
Pillar 1: Biochemical and Biophysical Validation
The initial biochemical screen, likely a fluorescence-based assay, is susceptible to various artifacts. Therefore, the first step is to confirm the direct binding of Compound X to Kinase Y using label-free biophysical methods.[5][]
Experimental Protocol: Surface Plasmon Resonance (SPR)
SPR is a powerful technique that measures the binding of an analyte (Compound X) to a ligand (Kinase Y) immobilized on a sensor surface in real-time. This allows for the determination of binding kinetics (kon and koff) and affinity (KD).[7]
Step-by-Step Methodology:
-
Protein Immobilization: Covalently immobilize purified, active Kinase Y onto a CM5 sensor chip via amine coupling.
-
Analyte Preparation: Prepare a dilution series of Compound X in a suitable running buffer (e.g., HBS-EP+). Include a vehicle control (e.g., DMSO).
-
Binding Analysis: Inject the different concentrations of Compound X over the sensor surface. Monitor the change in the refractive index, which is proportional to the mass bound to the surface.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Data Presentation: Comparison of Orthogonal Biochemical/Biophysical Assays
| Assay Type | Principle | Measured Parameter | Compound X Result | Alternative Compound Y |
| Primary Screen | Fluorescence Polarization | IC50 | 15 nM | 50 nM |
| SPR | Change in Refractive Index | KD | 25 nM | 100 nM |
| Isothermal Titration Calorimetry (ITC) | Heat change upon binding | KD | 30 nM | 120 nM |
Pillar 2: Cell-Based Target Engagement
Confirming that a compound binds to its purified target is crucial, but it is equally important to demonstrate that it can engage its target within the complex environment of a living cell.[8][9] The Cellular Thermal Shift Assay (CETSA) is an effective method for this purpose.[7][10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein becomes more thermally stable when a ligand is bound to it.
Step-by-Step Methodology:
-
Cell Treatment: Treat cultured cancer cells expressing Kinase Y with Compound X at various concentrations. Include a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Target Detection: Detect the amount of soluble Kinase Y remaining at each temperature using Western blotting or an ELISA.
-
Data Analysis: Plot the amount of soluble Kinase Y as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement.
Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).
Pillar 3: Functional Cellular Assays
The ultimate goal is to demonstrate that the binding of Compound X to Kinase Y in cells leads to a desired functional outcome. This involves measuring the inhibition of the downstream signaling pathway of Kinase Y.[11][12][13]
Experimental Protocol: Phospho-Kinase Y Downstream Substrate ELISA
This assay quantifies the phosphorylation of a known downstream substrate of Kinase Y, providing a direct measure of the kinase's activity within the cell.
Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with a dilution series of Compound X.
-
Cell Lysis: Lyse the cells to release their protein content.
-
ELISA: Use a sandwich ELISA kit to specifically measure the levels of the phosphorylated form of the downstream substrate.
-
Data Analysis: Plot the levels of the phosphorylated substrate against the concentration of Compound X to determine the EC50, the concentration at which the compound elicits a half-maximal response.
Data Presentation: Comparison of Functional Cellular Assays
| Assay Type | Principle | Measured Parameter | Compound X Result | Alternative Compound Y |
| Phospho-Substrate ELISA | Immunoassay | EC50 | 50 nM | 250 nM |
| Cell Proliferation Assay (MTT) | Colorimetric | GI50 | 100 nM | 500 nM |
| Apoptosis Assay (Caspase-3/7) | Luminescence | EC50 | 150 nM | >1 µM |
Conclusion: Building a Case for Compound X
By systematically applying this orthogonal validation workflow, we can build a comprehensive and trustworthy data package for this compound (Compound X). A positive outcome across all three pillars—demonstrating direct and potent binding to Kinase Y, confirming target engagement in a cellular context, and observing the expected downstream functional effects—significantly de-risks the progression of Compound X into further preclinical development. This rigorous, multi-faceted approach to validation is the bedrock of successful and efficient drug discovery.
References
- 1. The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 3. Orthogonal Validation: A Means To Strengthen Gene Editing and Gene Modulation Research | Technology Networks [technologynetworks.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. frontiersin.org [frontiersin.org]
- 7. books.rsc.org [books.rsc.org]
- 8. criver.com [criver.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. marinbio.com [marinbio.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. With this innovation comes the profound responsibility of ensuring that every stage of the research lifecycle, including the final disposal of materials, is conducted with the highest commitment to safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid, a compound representative of the unique challenges posed by specialized research chemicals.
While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, we can establish a robust and compliant disposal protocol by analyzing its constituent functional groups and adhering to fundamental principles of hazardous waste management.
Part 1: Hazard Assessment - Deconstructing the Molecule
Understanding the potential hazards of this compound is the first step in determining the correct disposal pathway. The structure contains two key functional groups that inform our approach: a benzoxazine ring and a carboxylic acid moiety.
-
Benzoxazine Core: The benzoxazine heterocycle is a component of various biologically active compounds. While specific toxicity data for this molecule is limited, related benzoxazine structures are known to be potential skin, eye, and respiratory irritants.[1][2] Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] All handling of the solid compound or its solutions should ideally be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
-
Carboxylic Acid Group: The carboxylic acid group imparts acidic properties to the molecule. While it is a weak acid compared to mineral acids, it can still cause irritation upon contact. More importantly, it dictates its classification as acidic waste, which has crucial implications for segregation. Concentrated acidic waste streams are generally considered corrosive.[5][6]
A Safety Data Sheet for a structurally similar compound, 4-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylic acid, classifies it as a skin and eye irritant and a potential respiratory irritant.[1] This reinforces the need for cautious handling and disposal as hazardous waste.
Part 2: The Disposal Workflow - A Step-by-Step Protocol
The disposal of any research chemical should never involve drain or trash disposal.[3] Instead, a systematic approach to waste collection, segregation, and labeling is mandatory to ensure regulatory compliance and safety. The U.S. Environmental Protection Agency (EPA) provides a comprehensive framework for managing hazardous waste under the Resource Conservation and Recovery Act (RCRA), which forms the basis of this protocol.[7]
Step 1: Waste Classification
All waste containing this compound, including the pure compound, reaction mixtures, and contaminated materials (e.g., weigh boats, gloves, paper towels), must be classified as hazardous waste . This classification is based on the potential irritant properties (Toxicity characteristic) and corrosivity (if in a concentrated acidic solution).[5][6][7]
Step 2: Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[8] Waste streams containing this compound should be segregated as follows:
-
Solid Waste: Collect pure or crude solid this compound, along with any contaminated disposable lab supplies (e.g., weighing paper, contaminated gloves), in a dedicated solid hazardous waste container.
-
Liquid Waste (Aqueous): If the compound is dissolved in an aqueous solution, it should be collected in a container designated for Acidic Aqueous Hazardous Waste . Do not mix with basic, organic, or heavy metal waste streams.
-
Liquid Waste (Organic Solvent): If dissolved in an organic solvent (e.g., THF, DCM, Methanol), it must be collected in the appropriate organic solvent waste container. Be mindful of separating halogenated from non-halogenated solvents as per your institution's guidelines.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating waste containing the target compound.
Step 3: Containerization and Labeling
Proper containerization and labeling are mandated by regulatory bodies like OSHA and the EPA to ensure safety and proper handling by all personnel.[7][9][10]
Container Requirements:
-
Compatibility: The container must be chemically compatible with the waste. For acidic waste, use glass or high-density polyethylene (HDPE) containers.[8][10]
-
Condition: Containers must be in good condition, free from leaks or damage, and have a secure, screw-top lid.[10]
-
Management: Keep containers closed except when adding waste.[11]
Labeling Protocol: Every waste container must be labeled immediately upon the first addition of waste. The label must be fully completed and legible.
| Label Field | Requirement | Rationale |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible. | This is a primary EPA requirement for all hazardous waste containers.[9] |
| Full Chemical Name(s) | List all chemical constituents by their full name. Avoid abbreviations or formulas. | Ensures that all handlers are aware of the container's contents to prevent incompatible mixing and ensure proper final disposal.[3][11] |
| Approximate Percentages | Estimate the percentage of each component. | Provides critical information for the waste disposal vendor to determine the appropriate treatment method.[11] |
| Hazard Identification | Check boxes for relevant hazards (e.g., Toxic, Corrosive). | Communicates the immediate risks associated with the container's contents.[9] |
| Accumulation Start Date | The date the first drop of waste was added. | Used to track storage time limits within Satellite Accumulation Areas (SAA).[9] |
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[4][9]
-
Location: The SAA must be within the line of sight of the researchers generating the waste.[9]
-
Volume Limits: An SAA may hold up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste.[9]
-
Secondary Containment: Liquid hazardous waste containers should be placed in a secondary containment bin to contain any potential leaks or spills.[4]
-
Storage Time: Containers can remain in the SAA for up to one year, or until they are full, at which point they must be moved to the central accumulation area within three days.[8]
Step 5: Final Disposal
Once a waste container is full, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[3] Do not attempt to treat or neutralize the waste yourself unless you are operating under a specific, EHS-approved protocol.[12] EHS professionals are trained to manage the final transport and disposal in compliance with all federal, state, and local regulations.[7][13]
Part 3: Emergency Procedures - Spill Management
In the event of a spill, your immediate response should prioritize safety.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For a small, manageable spill of the solid compound, use a chemical spill kit with an appropriate absorbent. Avoid raising dust. For liquid spills, use an absorbent material compatible with acids and/or the organic solvent.[10]
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.
-
Containment & Cleanup: Cover the spill with absorbent material, working from the outside in. Collect the contaminated absorbent material using non-sparking tools.[4]
-
Dispose of Cleanup Debris: Place all contaminated materials, including used PPE, into a hazardous waste bag or container, seal it, and label it as hazardous waste.
-
Report: For large spills or any spill you are not comfortable cleaning, evacuate the area and contact your institution's EHS emergency line immediately.
By adhering to this structured, scientifically-grounded disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- 1. aksci.com [aksci.com]
- 2. lgcstandards.com [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. leadlab.com [leadlab.com]
- 6. epa.gov [epa.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. laballey.com [laballey.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. epfl.ch [epfl.ch]
- 13. epa.gov [epa.gov]
Comprehensive Safety and Handling Guide for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other benzoxazine and carboxylic acid derivatives. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.
Introduction
This compound is a member of the benzoxazine family, a class of compounds with growing interest in materials science and medicinal chemistry.[1][2] As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel. This guide outlines the essential personal protective equipment (PPE), safe handling procedures, and disposal plans based on the known risks associated with structurally similar molecules.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard profiles of analogous benzoxazine and carboxylic acid compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5] Therefore, a comprehensive PPE strategy is crucial to minimize exposure.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards are mandatory. A full-face shield is required when there is a significant risk of splashing or dust generation.[6] | Protects against splashes of solutions and airborne particles that can cause serious eye damage.[3] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned. Chemical-resistant gloves (e.g., nitrile rubber) are required. Gloves should be inspected before use and changed immediately upon contamination. For larger quantities or spill response, consider additional protective clothing like an apron or coveralls.[7][8] | Prevents skin contact, which can lead to irritation, inflammation, and potential absorption of the chemical.[3][9] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust.[8] If engineering controls are insufficient, a NIOSH-approved respirator appropriate for organic dusts should be used.[6] | Minimizes the risk of respiratory tract irritation from inhaling airborne particles of the compound.[4][5] |
| Footwear | Fully enclosed shoes made of a chemical-resistant material are mandatory.[8] | Protects feet from spills and falling objects. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
-
Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[8]
-
Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height before beginning any work.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) and the appropriate waste containers before handling the chemical.[8]
-
-
Donning PPE:
-
Follow a strict sequence for putting on PPE to ensure maximum protection.
-
-
Chemical Handling:
-
Weighing and Transferring: When handling the solid, use a spatula to transfer the material. Avoid actions that could generate dust, such as pouring from a height or scraping vigorously. [8] * In Solution: When dissolving the compound, add the solid to the solvent slowly to prevent splashing. Always add acid to water, not the reverse, if applicable.
-
-
Post-Handling Procedures:
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. [3]Seek medical attention if irritation persists. [5]* Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do so. [3][4]Seek immediate medical attention. [10]* Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. [3][5]Seek medical attention. [10]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. [3]Seek immediate medical attention.
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container. [8] * Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste. [8] * Solutions: Waste solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
-
-
Disposal Method:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. [7] * Do not empty into drains. [7][11]
Chemical Waste Disposal Workflow -
-
Doffing PPE:
-
Remove PPE in the correct order to avoid cross-contamination.
PPE Doffing Sequence -
Conclusion
While this compound may not have a readily available, specific safety data sheet, a cautious approach based on the known hazards of similar chemical structures is essential for ensuring laboratory safety. By adhering to the PPE recommendations, safe handling procedures, and proper disposal protocols outlined in this guide, researchers can minimize their risk of exposure and maintain a safe working environment. Always prioritize conducting a thorough risk assessment before beginning any new experimental work.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aksci.com [aksci.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. aksci.com [aksci.com]
- 6. leelinework.com [leelinework.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mak-chem.org [mak-chem.org]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
